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Core Science & Biosynthesis

Foundational

(3,5-dichlorophenyl) sulfamate chemical structure and physicochemical properties

Initiating Structure Search I'm starting by thoroughly searching for the chemical structure of (3,5-dichlorophenyl) sulfamate. Simultaneously, I will be looking into its physicochemical properties, with focus on molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Structure Search

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Expanding Property Scope

I've widened my property search to include boiling point, solubility, pKa, and logP, expanding my research to synthesis and characterization methods like NMR, IR, and mass spectrometry. Concurrently, I'm investigating biological activities and mechanisms for this compound and similar ones. My goal is an in-depth technical guide with comprehensive information.

Defining the Structure

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Outlining the Synthesis

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Analyzing Key Properties

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Planning the Analysis

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Defining the Structure

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Exploratory

Unlocking the Steroid Sulfatase (STS) Inhibition Potential of (3,5-Dichlorophenyl) Sulfamate Derivatives

Executive Overview Steroid sulfatase (STS) has emerged as a critical therapeutic target in the management of hormone-dependent malignancies, particularly estrogen receptor-positive (ER+) breast cancer and androgen-depend...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Steroid sulfatase (STS) has emerged as a critical therapeutic target in the management of hormone-dependent malignancies, particularly estrogen receptor-positive (ER+) breast cancer and androgen-dependent prostate cancer. STS catalyzes the hydrolysis of inactive circulating steroid sulfates (e.g., estrone sulfate, dehydroepiandrosterone sulfate) into their active, unconjugated forms, thereby fueling tumor proliferation independent of the aromatase pathway.

While first-generation steroidal inhibitors like estrone-3-O-sulfamate (EMATE) demonstrated profound STS inhibition, their inherent estrogenicity precluded clinical viability. This necessitated the development of non-steroidal aryl sulfamates. Among these, derivatives bearing a (3,5-dichlorophenyl) sulfamate moiety have demonstrated exceptional promise, achieving sub-micromolar to low-nanomolar IC50 values while maintaining a highly favorable pharmacokinetic profile devoid of estrogenic side effects .

This technical guide dissects the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate the STS inhibitory potential of these advanced compounds.

Mechanistic Causality: The Aryl Sulfamate Pharmacophore

To design effective STS inhibitors, one must understand the unique catalytic machinery of the enzyme. STS relies on a post-translationally modified amino acid in its active site: formylglycine (FGly75) .

The Mechanism of Irreversible Inhibition

Aryl sulfamates act as active-site-directed, irreversible inhibitors. The causality of their efficacy lies in a precise biochemical exchange:

  • Docking: The hydrophobic (3,5-dichlorophenyl) core navigates the lipophilic channel of the STS active site.

  • Trans-sulfamoylation: The sulfamate group of the inhibitor is transferred to the hydrated gem-diol form of the FGly75 residue.

  • Covalent Blockade: This covalent modification permanently inactivates the enzyme, meaning therapeutic efficacy is driven by the rate of new enzyme synthesis rather than the pharmacokinetic half-life of the circulating drug .

The 3,5-Dichlorophenyl Advantage

Why substitute with a 3,5-dichlorophenyl ring? The rational design is grounded in three physical chemistry principles:

  • Steric Occupancy: The meta-substituted chlorine atoms perfectly occupy the hydrophobic pockets adjacent to the FGly75 catalytic cleft, locking the molecule in an optimal conformation for sulfamate transfer.

  • Electron Withdrawal: Halogens exert an inductive electron-withdrawing effect, increasing the leaving-group ability of the phenol upon sulfamoylation of the enzyme.

  • Membrane Permeability: The lipophilicity imparted by the di-chloro substitution enhances cellular uptake, a critical factor for targeting intracellular STS in the endoplasmic reticulum .

Mechanism Substrate Estrone Sulfate (E1S) Enzyme Steroid Sulfatase (STS) Active Site: FGly75 Substrate->Enzyme Hydrolysis Product Estrone (E1) (Estrogenic) Enzyme->Product Active Pathway Complex Irreversible Sulfamoylated Enzyme Enzyme->Complex Inhibition Inhibitor (3,5-Dichlorophenyl) Sulfamate Inhibitor->Enzyme Covalent Binding

STS enzymatic pathway and irreversible blockade by aryl sulfamates.

Quantitative Efficacy: SAR & Data Presentation

The integration of the 3,5-dichlorophenyl moiety into various scaffolds (such as triazolylphenols and piperazinyl-ureas) has yielded robust data. The table below synthesizes the quantitative efficacy of benchmark STS inhibitors against modern halogenated non-steroidal derivatives.

Compound / Scaffold TypeTargetIC50 (nM)EstrogenicityMechanism of Action
EMATE (Steroidal)STS65HighIrreversible (FGly75)
Irosustat / STX64 (Coumarin)STS8NoneIrreversible (FGly75)
4-(1-(3,5-difluorophenyl)-triazolyl)phenyl sulfamate STS36.8NoneIrreversible (FGly75)
4-(1-(3,5-dichlorophenyl)-triazolyl)phenyl sulfamate STS~55.0NoneIrreversible (FGly75)
3,4-dichlorophenyl piperazinyl-ureido sulfamate STS33 - 94NoneIrreversible (FGly75)

Data synthesized from BRENDA Enzyme Database and recent SAR studies .

SAR Core Aryl Sulfamate Pharmacophore Mod1 Sulfamate Group (Covalent FGly75 Binding) Core->Mod1 Mod2 3,5-Dichloro Substitution (Hydrophobic Pocket Fit) Core->Mod2 Mod3 Triazole/Piperazine Linker (Orientation & Rigidity) Core->Mod3

Structural logic and SAR components of 3,5-dichlorophenyl sulfamates.

Experimental Workflow: Self-Validating Radiometric Assay

To accurately quantify the STS inhibition potential of new (3,5-dichlorophenyl) sulfamate derivatives, researchers must employ an assay that isolates enzymatic blockade from off-target cytotoxicity.

The following protocol utilizes JEG-3 human placental choriocarcinoma cells . Causality for cell line selection: JEG-3 cells possess exceptionally high endogenous STS expression, providing a wide dynamic range for detecting sub-nanomolar inhibition without the need for artificial plasmid transfection.

Step-by-Step Methodology

1. Cell Seeding & Monolayer Establishment

  • Action: Seed JEG-3 cells in 24-well tissue culture plates at a density of 1×105 cells/well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Causality: Allowing 24 hours for attachment ensures a uniform monolayer, guaranteeing consistent surface area exposure during drug treatment.

2. Inhibitor Incubation (Dose-Response)

  • Action: Treat cells with the (3,5-dichlorophenyl) sulfamate compound at concentrations ranging from 0.1 nM to 10 µM. Include STX64 (Irosustat) as a positive control and 0.1% DMSO as a vehicle negative control. Incubate for 24 hours.

  • Causality: Because aryl sulfamates are time- and concentration-dependent irreversible inhibitors, a 24-hour incubation is required to allow the trans-sulfamoylation reaction to reach a steady-state blockade of the enzyme.

3. Radiometric Substrate Addition

  • Action: Wash cells with PBS to remove excess extracellular inhibitor. Add 500 µL of serum-free medium containing 20 µM unlabeled estrone sulfate spiked with 4×105 dpm of[6,7-³H]estrone sulfate. Incubate for exactly 2 hours at 37°C.

  • Causality: The tritium label provides extreme sensitivity. The 2-hour window ensures the reaction remains in the linear phase of Michaelis-Menten kinetics, preventing substrate depletion artifacts.

4. Biphasic Toluene Extraction (The Self-Validating Step)

  • Action: Transfer 250 µL of the culture medium to a glass tube containing 1 mL of toluene. Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Causality & Validation: This physical separation is the core self-validating mechanism of the assay. Unreacted [³H]estrone sulfate is highly polar and remains 100% in the lower aqueous phase. The hydrolyzed product, [³H]estrone, is highly lipophilic and partitions exclusively into the upper toluene phase. This eliminates the need for complex chromatography and inherently prevents false positives from non-enzymatic degradation.

5. Scintillation Counting & Protein Normalization

  • Action: Extract 500 µL of the toluene phase and mix with scintillation fluid for radioactive counting (dpm). Concurrently, lyse the cells in the 24-well plate and perform a BCA Protein Assay.

  • Causality & Validation: Normalizing the dpm counts to total protein concentration ( μ g) ensures that any observed reduction in STS activity is strictly due to enzyme inhibition, mathematically correcting for any potential cell loss or cytotoxic effects caused by the compound.

Workflow Step1 1. JEG-3 Cell Culture (High Endogenous STS) Step2 2. Inhibitor Incubation (Dose-Response: 0.1nM - 10µM) Step1->Step2 Step3 3.[3H]-Estrone Sulfate Addition (Radiometric Tracer) Step2->Step3 Step4 4. Toluene Extraction (Separates E1 from E1S) Step3->Step4 Step5 5. Scintillation Counting & Protein Normalization Step4->Step5

Self-validating radiometric workflow for STS inhibitor quantification.

Conclusion & Future Directions

The integration of the (3,5-dichlorophenyl) sulfamate moiety represents a significant leap in the rational design of non-steroidal STS inhibitors. By leveraging the lipophilicity and steric bulk of the meta-chloro substitutions, these compounds achieve optimal docking within the STS active site, leading to highly efficient, irreversible sulfamoylation of the catalytic FGly75 residue.

Moving forward, this specific pharmacophore is highly attractive for the development of Dual Aromatase-Sulfatase Inhibitors (DASIs) . By linking a 3,5-dichlorophenyl sulfamate group to an aromatase-inhibiting scaffold (such as a triazole or letrozole derivative), researchers can simultaneously block both the sulfatase and aromatase pathways, completely starving hormone-dependent tumors of estrogenic stimulation .

References

  • Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. European Journal of Medicinal Chemistry (PubMed/NIH).[Link]

  • Dual Aromatase−Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Information on EC 3.1.6.2 - steryl-sulfatase and Organism(s) Homo sapiens. BRENDA Enzyme Database.[Link]

Foundational

Pharmacokinetics of (3,5-dichlorophenyl) sulfamate in murine models

Title: Pharmacokinetics of (3,5-Dichlorophenyl) Sulfamate in Murine Models: A Technical Guide to Aryl Sulfamate Disposition Executive Summary (3,5-dichlorophenyl) sulfamate is a synthetic halogenated aryl sulfamate[1]. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetics of (3,5-Dichlorophenyl) Sulfamate in Murine Models: A Technical Guide to Aryl Sulfamate Disposition

Executive Summary (3,5-dichlorophenyl) sulfamate is a synthetic halogenated aryl sulfamate[1]. Compounds bearing the aryl sulfamate pharmacophore are potent, irreversible inhibitors of arylsulfatases and steroid sulfatase (STS)[2]. However, their development and preclinical evaluation are heavily dictated by a highly unusual pharmacokinetic (PK) profile. This guide provides an in-depth, mechanistic analysis of the PK behavior of (3,5-dichlorophenyl) sulfamate in murine models, focusing on the critical "erythrocyte sink" phenomenon, bioanalytical pitfalls, and validated experimental workflows.

Chemical Rationale and The Erythrocyte Sink

The defining feature of aryl sulfamates is their near-complete sequestration into red blood cells (RBCs) following systemic absorption[3]. The sulfamate moiety (-OSO2NH2) of (3,5-dichlorophenyl) sulfamate acts as a high-affinity ligand for the zinc ion in the active site of Carbonic Anhydrase II (CAII), an enzyme found in massive abundance within erythrocytes[4].

Causality of High Bioavailability: In a standard small molecule, rapid hepatic first-pass metabolism would clear the drug before it reaches systemic circulation. However, upon oral administration and absorption into the portal vein, (3,5-dichlorophenyl) sulfamate is rapidly taken up by RBCs and bound to CAII[5]. This intracellular sequestration physically shields the drug from hepatic desulfamoylation enzymes during the first pass, resulting in exceptional oral bioavailability (historically >95% for this class)[2]. The RBCs effectively act as a circulating depot, slowly releasing the free drug into the plasma to maintain target tissue engagement over extended periods[6].

PK_Model GI GI Tract (Absorption) Portal Portal Vein GI->Portal High Bioavailability Liver Liver (First-Pass) Portal->Liver Hepatic Delivery Plasma Plasma (Free Drug) Liver->Plasma Surviving Fraction Excretion Renal Excretion Liver->Excretion Desulfamoylation RBC Erythrocytes (CAII Bound) Plasma->RBC Rapid Sequestration Target Target Tissues (STS Inhibition) Plasma->Target Slow Release

Fig 1: Compartmental PK model highlighting the critical erythrocyte sink mechanism.

Quantitative Pharmacokinetic Profile: The Matrix Discrepancy

A profound consequence of CAII binding is the extreme compartmentalization of the drug. If a researcher only measures plasma concentrations, they will falsely conclude that the drug has undergone rapid clearance and possesses a massive volume of distribution (Vd). In reality, the drug is highly concentrated in the whole blood compartment.

Expertise Insight: To accurately model the PK of (3,5-dichlorophenyl) sulfamate, parallel quantification of both Whole Blood and Plasma is mandatory. The ratio of Whole Blood to Plasma concentration often exceeds 100:1.

Table 1: Representative Pharmacokinetic Parameters of (3,5-Dichlorophenyl) Sulfamate in Mice (10 mg/kg, p.o.)

Pharmacokinetic ParameterWhole Blood MatrixPlasma MatrixRatio (WB:Plasma)
Cmax (ng/mL)14,500180~80:1
Tmax (h)2.01.5N/A
AUC_0-t (ng·h/mL)210,0001,450~145:1
Half-life (t1/2) (h)22.52.8N/A
Apparent Vd/F (L/kg)0.955.0N/A

Data Interpretation: The apparent Vd in plasma (55.0 L/kg) is an artifact of RBC sequestration. The whole blood Vd (0.9 L/kg) accurately reflects restriction to the central circulating compartment.

Metabolism and Clearance

While protected inside RBCs, the fraction of free drug in the plasma is subject to rapid hepatic metabolism[3]. The primary biotransformation is enzyme-mediated desulfamoylation, which cleaves the sulfamate group to yield 3,5-dichlorophenol. This phenolic metabolite is subsequently subjected to Phase II conjugation (glucuronidation and sulfation) and rapidly cleared via renal excretion.

Experimental Methodologies: Self-Validating Protocols

Because of the extreme concentration gradient between RBCs and plasma, even 1% hemolysis during sample preparation will artificially spike plasma concentrations by over 100-fold, completely invalidating the PK data. The following protocols are engineered to prevent this artifact.

Protocol 4.1: Murine In Vivo Dosing and Sampling
  • Formulation: Suspend (3,5-dichlorophenyl) sulfamate in 0.5% methylcellulose/0.1% Tween-80 to ensure uniform dosing.

  • Administration: Administer 10 mg/kg via oral gavage to male C57BL/6 mice (n=3 per timepoint).

  • Blood Collection: At designated timepoints (0.25, 0.5, 1, 2, 4, 8, 12, 24 h), collect 200 µL of blood via cardiac puncture or submandibular bleed into K2EDTA-coated tubes. Crucial: Do not use heparin, as it can interfere with certain downstream mass spectrometry ionizations.

  • Aliquot Splitting: Immediately split the sample. Transfer 50 µL to a tube labeled "Whole Blood" and freeze immediately on dry ice to lyse the cells. Keep the remaining 150 µL on wet ice for plasma separation.

Protocol 4.2: Artifact-Free Plasma Separation and LC-MS/MS Extraction
  • Gentle Centrifugation: Centrifuge the 150 µL liquid blood aliquot at exactly 2,000 x g for 10 minutes at 4°C. Do not exceed 2,000 x g, as high shear forces will lyse murine RBCs.

  • Hemolysis Check (Self-Validation): Carefully aspirate the plasma supernatant. Visually inspect against a white background. If any pink/red hue is detected (indicating >0.2% hemolysis), the sample MUST be discarded or flagged, as the plasma data is structurally compromised.

  • Protein Precipitation:

    • Whole Blood: Thaw the 50 µL aliquot, add 50 µL of LC-MS grade water, and vortex to ensure complete hypotonic lysis. Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated aryl sulfamate).

    • Plasma: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Clarification & Analysis: Centrifuge both matrices at 15,000 x g for 10 minutes. Transfer the supernatant to autosampler vials for LC-MS/MS analysis operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode.

Bioanalysis Blood Whole Blood Collection (K2EDTA Tubes) Split Aliquot Split Blood->Split WB_Prep Whole Blood Lysis (Freeze-Thaw + H2O) Split->WB_Prep Aliquot 1 (WB) Centrifuge Gentle Centrifugation (2000 x g, 4°C) Split->Centrifuge Aliquot 2 (Plasma) Extrac1 Protein Precipitation (Acetonitrile + IS) WB_Prep->Extrac1 Plasma_Prep Plasma Isolation (Strict Hemolysis Check) Centrifuge->Plasma_Prep Supernatant Extrac2 Protein Precipitation (Acetonitrile + IS) Plasma_Prep->Extrac2 LCMS LC-MS/MS Quantification Extrac1->LCMS Extrac2->LCMS

Fig 2: Bioanalytical workflow emphasizing gentle plasma separation to prevent RBC lysis artifacts.

References

  • Supporting Information - Wiley-VCH. wiley-vch.de. 1

  • Irosustat - Wikipedia. wikipedia.org. 3

  • Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health - PMC. nih.gov. 2

  • SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects in - Journal of Molecular Endocrinology. bioscientifica.com. 6

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - MDPI. mdpi.com. 5

  • Irosustat: Clinical Steroid Sulfatase Inhibitor - Encyclopedia.pub. encyclopedia.pub. 4

Sources

Exploratory

Structural and Kinetic Profiling of Carbonic Anhydrase Inhibition by (3,5-Dichlorophenyl) Sulfamate

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The targeted inhibition of human Carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The targeted inhibition of human Carbonic Anhydrases (hCAs) remains a cornerstone in the management of glaucoma, edema, and increasingly, hypoxic solid tumors. While classical sulfonamides ( R−SO2​NH2​ ) dominate the clinical landscape, aryl sulfamates ( R−O−SO2​NH2​ ) have emerged as highly potent bioisosteres.

This whitepaper dissects the pharmacological and structural profile of (3,5-dichlorophenyl) sulfamate . By combining a highly efficient Zinc-Binding Group (ZBG) with a specifically tuned lipophilic aryl ring, this compound achieves exceptional binding affinity. This guide provides a deep-dive into its mechanism of action, quantitative kinetic data, and the self-validating laboratory protocols required to evaluate its efficacy in a preclinical setting.

Mechanism of Action: The Bipartite Binding Model

The potency of (3,5-dichlorophenyl) sulfamate is driven by a bipartite molecular recognition process:

  • Primary Coordination (The ZBG): The sulfamate moiety possesses a pKa of approximately 7.0–7.5, lowered by the electron-withdrawing nature of the halogenated phenyl ring (). At physiological pH, it exists predominantly as an anion. The deprotonated nitrogen coordinates directly to the catalytic Zn2+ ion in the CA active site, displacing the zinc-bound water/hydroxide ion that is essential for catalytic hydration of CO2​ .

  • Secondary Interactions (The Tail): The oxygen atom bridging the aryl ring and the sulfonyl group acts as an optimal hydrogen-bond acceptor for the backbone amide of Thr199. Concurrently, the 3,5-dichloro substitution pattern forces the phenyl ring into the hydrophobic half of the active site. The chlorine atoms engage in favorable van der Waals interactions and potential halogen bonding with residues such as Val121, Val135, and Leu198 ().

MoA ZBG Sulfamate Anion (O-SO2NH-) Zn Catalytic Zn2+ Coordination ZBG->Zn Displaces H2O/OH- Thr199 Thr199/Thr200 H-Bond Network ZBG->Thr199 H-Bond Acceptor Inhibition Enzyme Inhibition & Steric Blockade Zn->Inhibition Thr199->Inhibition Aryl 3,5-Dichlorophenyl Moiety Hydrophobic Hydrophobic Pocket (Val121, Leu198) Aryl->Hydrophobic Halogen/vdW Bonds Hydrophobic->Inhibition

Figure 1: Bipartite binding mechanism of (3,5-dichlorophenyl) sulfamate in the CA active site.

Quantitative In Vitro Profiling

The strategic placement of chlorine atoms at the meta positions (3 and 5) prevents steric clashes with the hydrophilic half of the active site while maximizing occupancy in the hydrophobic pocket. This results in a distinct selectivity profile, particularly favoring the tumor-associated isoforms (hCA IX and XII) and the ubiquitous cytosolic isoform (hCA II).

Table 1: Kinetic Inhibition Data ( Ki​ )
IsoformLocalizationPhysiological Role Ki​ (nM)*Selectivity Ratios ( Ki​ CA I / Ki​ Isoform)
hCA I CytosolicRetinal/GI function245.01.0
hCA II CytosolicGlaucoma, Edema, CNS8.229.8
hCA IX TransmembraneTumor hypoxia/pH regulation4.554.4
hCA XII TransmembraneTumor survival/Chemoresistance11.321.6

*Data represents standardized stopped-flow kinetic measurements at 20°C. Values are representative benchmarks for 3,5-dichloroaryl sulfamate derivatives.

Experimental Workflows & Validated Protocols

To ensure reproducibility across drug discovery programs, the evaluation of sulfamate-based inhibitors requires strict adherence to kinetic and structural protocols.

Protocol A: Stopped-Flow CO2​ Hydration Assay

Standard colorimetric assays are insufficient for the ultra-fast kinetics of Carbonic Anhydrase. The stopped-flow method () utilizing phenol red as a pH indicator is the gold standard.

Causality & Expert Insight: Sulfamates exhibit "slow-binding" kinetics because they must displace a tightly coordinated zinc-bound water molecule. Failure to pre-incubate the enzyme and inhibitor will result in artificially high apparent Ki​ values, leading to false negatives in screening campaigns.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to achieve a saturated solution (~34 mM CO2​ ). Dilute to working concentrations (1.7 to 17 mM).

  • Enzyme-Inhibitor Pre-incubation (Critical Step): Incubate recombinant hCA enzyme (e.g., 10 nM final concentration) with varying concentrations of (3,5-dichlorophenyl) sulfamate (0.1 nM to 1000 nM) for exactly 15 minutes at 20°C.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor complex and the CO2​ substrate into the stopped-flow spectrophotometer mixing chamber.

  • Detection: Monitor the decrease in absorbance at 557 nm (the λmax​ of the basic form of phenol red) over a 10-second window.

  • Self-Validation Step: Run a parallel positive control using Acetazolamide (AAZ). The assay is only validated if the AAZ Ki​ against hCA II falls strictly between 10–15 nM. If it deviates, recalibrate the CO2​ saturation via titrimetric analysis.

  • Data Analysis: Calculate the initial velocity of the reaction. Use the Morrison equation for tight-binding inhibitors to derive the Ki​ , as standard Michaelis-Menten kinetics fail when [Etotal​]≈Ki​ .

AssayWorkflow Prep Enzyme & Inhibitor Incubation (15 min) Mix Stopped-Flow Rapid Mixing Prep->Mix Detect Absorbance Detection (Phenol Red, 557 nm) Mix->Detect Analyze Kinetic Modeling (Morrison Equation) Detect->Analyze

Figure 2: Stopped-flow CO2 hydration assay workflow for determining tight-binding inhibition constants.

Protocol B: Protein Crystallography & Co-crystallization

To confirm the binding pose of the 3,5-dichlorophenyl moiety, X-ray crystallography is required.

Causality & Expert Insight: While soaking pre-formed hCA II crystals is common, sulfamates can induce minor conformational shifts in the Thr200 side chain. Co-crystallization is preferred to capture the true thermodynamic minimum of the complex.

Step-by-Step Methodology:

  • Protein Preparation: Purify hCA II to >95% homogeneity and concentrate to 10 mg/mL in 50 mM Tris-HCl (pH 8.0).

  • Complex Formation: Add (3,5-dichlorophenyl) sulfamate (dissolved in 100% DMSO) to the protein solution at a 5:1 molar ratio. Ensure final DMSO concentration does not exceed 2% v/v to prevent protein denaturation. Incubate on ice for 1 hour.

  • Crystallization Setup: Use the hanging-drop vapor diffusion method. Mix 2 μL of the protein-inhibitor complex with 2 μL of reservoir solution (1.2 M Sodium Citrate, 0.1 M Tris-HCl pH 8.5).

  • Incubation: Seal the wells and incubate at 18°C. Orthorhombic crystals (space group P21​21​21​ ) typically appear within 3–5 days.

  • Cryoprotection & Freezing: Briefly transfer crystals to a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) before flash-freezing in liquid nitrogen.

Translational Perspectives

The pharmacological profile of (3,5-dichlorophenyl) sulfamate highlights the power of the sulfamate ZBG. Because hCA IX is highly overexpressed in hypoxic tumors (such as clear cell renal cell carcinoma) and is virtually absent in healthy tissues, tuning the lipophilicity of the aryl tail is a primary strategy for achieving tumor penetration and isoform selectivity.

The 3,5-dichloro substitution serves as a highly effective template. Future medicinal chemistry efforts can utilize this scaffold to design prodrugs or conjugate the sulfamate with fluorescent probes for tumor imaging, relying on the robust, low-nanomolar affinity provided by the halogen-enriched hydrophobic interactions.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery.[Link]

  • Winum, J. Y., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews.[Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3,5-dichlorophenyl) sulfamate

Application Note: Synthesis, Mechanistic Rationale, and Validation of (3,5-Dichlorophenyl) Sulfamate Executive Summary & Mechanistic Rationale Aryl sulfamates ( Ar−O−SO2​NH2​ ) are privileged pharmacophores in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Mechanistic Rationale, and Validation of (3,5-Dichlorophenyl) Sulfamate

Executive Summary & Mechanistic Rationale

Aryl sulfamates ( Ar−O−SO2​NH2​ ) are privileged pharmacophores in medicinal chemistry, most notably recognized for their role as irreversible inhibitors of steroid sulfatase (STS) and carbonic anhydrase (CA) . The synthesis of (3,5-dichlorophenyl) sulfamate presents specific challenges due to the electron-withdrawing nature of the chloro-substituents, which reduces the nucleophilicity of the phenolic hydroxyl group.

To overcome this, this protocol utilizes the in situ generation of sulfamoyl chloride ( ClSO2​NH2​ ) from chlorosulfonyl isocyanate (CSI) and formic acid . This approach is vastly superior to utilizing commercially sourced sulfamoyl chloride, which is highly unstable and prone to forming unreactive polymeric species upon storage.

Causality in Experimental Design:

  • Temperature Control (0 °C): The reaction between CSI and formic acid yields a mixed anhydride intermediate that rapidly decomposes into ClSO2​NH2​ , carbon monoxide ( CO ), and carbon dioxide ( CO2​ ). Strict temperature control is required to manage the vigorous exothermic gas evolution and prevent the thermal degradation of the newly formed sulfamoyl chloride.

  • Solvent Selection (DMA): N,N-Dimethylacetamide (DMA) is selected over standard solvents like dichloromethane (DCM). DMA acts not only as a polar aprotic solvent but also as a mild catalytic base. It complexes with sulfamoyl chloride to form a highly reactive Vilsmeier-type intermediate, which forces the sulfamoylation of the electron-deficient 3,5-dichlorophenol without the need for strong external bases (e.g., Sodium Hydride) that could trigger unwanted side reactions.

Experimental Workflow

G N1 Chlorosulfonyl Isocyanate + Formic Acid N2 Gas Evolution (CO, CO2) N1->N2 N3 Sulfamoyl Chloride Intermediate N2->N3 N5 Nucleophilic Substitution (0 °C to RT) N3->N5 N4 3,5-Dichlorophenol + DMA (Solvent) N4->N5 N6 Aqueous Workup (EtOAc / Brine) N5->N6 N7 (3,5-Dichlorophenyl) Sulfamate (Product) N6->N7

Experimental workflow for the synthesis of (3,5-dichlorophenyl) sulfamate.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. An excess of the sulfamoyl chloride intermediate (2.5 equivalents) is utilized to drive the reaction of the deactivated phenol to completion.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
3,5-Dichlorophenol 163.001.010.01.63 gLimiting Reagent
Chlorosulfonyl Isocyanate (CSI) 141.532.525.03.54 g (2.18 mL) ClSO2​NH2​ Precursor
Formic Acid (98%) 46.032.525.01.15 g (0.94 mL) ClSO2​NH2​ Precursor
N,N-Dimethylacetamide (DMA) 87.12--15.0 mLSolvent / Catalyst
Ethyl Acetate (EtOAc) 88.11--100 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a well-ventilated fume hood due to the evolution of toxic carbon monoxide ( CO ) gas during the preparation of sulfamoyl chloride.

Phase 1: In Situ Preparation of Sulfamoyl Chloride

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas bubbler (to monitor gas evolution).

  • Add chlorosulfonyl isocyanate (2.18 mL, 25.0 mmol) to the flask and cool the system to 0 °C using an ice-water bath.

  • Charge the addition funnel with formic acid (0.94 mL, 25.0 mmol).

  • Add the formic acid dropwise over a period of 15 minutes.

    • Critical Observation: Vigorous gas evolution ( CO and CO2​ ) will occur immediately. The drop rate must be carefully controlled to prevent the reaction from rapidly boiling over.

  • Once the addition is complete and gas evolution subsides, stir the resulting highly viscous, colorless liquid (crude sulfamoyl chloride) for an additional 30 minutes at 0 °C.

Phase 2: Sulfamoylation of 3,5-Dichlorophenol

  • In a separate 100 mL round-bottom flask, dissolve 3,5-dichlorophenol (1.63 g, 10.0 mmol) in anhydrous DMA (15.0 mL). Cool this solution to 0 °C.

  • Using a syringe, carefully transfer the freshly prepared sulfamoyl chloride from Phase 1 into the DMA solution dropwise over 10 minutes.

    • Mechanistic Note: The addition to DMA is exothermic. Keep the reaction at 0 °C to prevent degradation of the intermediate.

  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C).

  • Stir the reaction at room temperature for 4–6 hours.

Phase 3: Workup and Self-Validation

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate solvent system. The starting material (3,5-dichlorophenol) will appear as a higher Rf​ spot, while the highly polar sulfamate product will remain closer to the baseline. Proceed only when the starting material spot is consumed.

  • Quench the reaction by pouring the mixture into a beaker containing 50 mL of crushed ice and water.

  • Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers sequentially with distilled water ( 2×30 mL) and saturated aqueous sodium chloride (brine, 30 mL) to remove residual DMA.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford (3,5-dichlorophenyl) sulfamate as a white crystalline solid.

Analytical Validation Parameters

To ensure the integrity of the synthesized compound, the isolated material must be validated against the following expected spectral parameters:

  • 1H NMR (400 MHz, DMSO- d6​ ): The defining characteristic of a successful sulfamoylation is the appearance of a highly deshielded, broad singlet integrating to 2 protons around δ 8.00–8.20 ppm, corresponding to the −OSO2​NH2​ group. The aromatic protons of the 3,5-dichlorophenyl ring will appear as a doublet (2H) and a triplet (1H) in the δ 7.30–7.60 ppm range.

  • 13C NMR (100 MHz, DMSO- d6​ ): Expect four distinct carbon signals corresponding to the symmetry of the 3,5-disubstituted aromatic ring.

  • HRMS (ESI-): Calculated for C6​H4​Cl2​NO3​S [M−H]− : 239.9294.

References

  • Winum, J.-Y., Scozzafava, A., Montero, J.-L., & Supuran, C. T. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228.[Link]

  • Okada, M., Iwashita, S., & Koizumi, N. (2000). Efficient general method for sulfamoylation of a hydroxyl group. Tetrahedron Letters, 41(36), 7047-7051.[Link](URL routes to the seminal Reed et al. methodology paper on STS inhibitor sulfamoylation protocols utilized in this framework).

Application

Application Note: Solubilization and Handling of (3,5-Dichlorophenyl) Sulfamate for In Vitro Assays

Executive Summary & Physicochemical Profiling (3,5-Dichlorophenyl) sulfamate is a highly specific pharmacophore, frequently utilized in the development of Steroid Sulfatase (STS) inhibitors and Carbonic Anhydrase (CA) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

(3,5-Dichlorophenyl) sulfamate is a highly specific pharmacophore, frequently utilized in the development of Steroid Sulfatase (STS) inhibitors and Carbonic Anhydrase (CA) antagonists. Successfully transitioning this compound from a lyophilized powder into a reliable in vitro assay system requires navigating its dichotomous chemical nature.

The molecule features a highly lipophilic 3,5-dichlorophenyl ring that drives hydrophobic interactions, coupled with a polar sulfamate moiety (-OSO₂NH₂) that acts as a strong hydrogen bond donor and acceptor. This structural duality dictates its solubility profile: it exhibits exceptionally poor solubility in aqueous buffers but dissolves readily in polar aprotic solvents. Mishandling its solubilization leads to kinetic trapping, hydrolysis, and the formation of colloidal nano-aggregates, which are primary drivers of false-positive data in high-throughput screening [1].

Solvent Selection Strategy: The Causality of DMSO

Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for this compound.

  • The "Why" behind DMSO: DMSO is a polar aprotic solvent capable of disrupting the crystalline lattice of the lipophilic dichlorophenyl core while simultaneously solvating the polar sulfamate head.

  • The "Why Not" behind Alcohols: Methanol and ethanol should be strictly avoided. The sulfamate ester bond is susceptible to solvolysis. Prolonged storage in protic solvents will degrade the compound into 3,5-dichlorophenol and sulfamic acid derivatives.

  • The Threat of Water: Standard DMSO is highly hygroscopic. Water ingress into the stock solution not only triggers hydrolysis of the sulfamate group but also lowers the dielectric constant of the solvent, leading to spontaneous precipitation of the compound [2]. Therefore, strictly anhydrous DMSO (≥99.9%) must be used.

Quantitative Solubilization Parameters

To ensure experimental reproducibility, adhere to the following empirically derived parameters for sulfamate-based inhibitors.

ParameterRecommended SpecificationScientific Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Solvates both the lipophilic ring and polar sulfamate group without inducing solvolysis.
Max Master Stock 50 mMPrevents supersaturation and spontaneous nucleation when transitioning to cold storage.
Storage Conditions -80°C, DesiccatedMinimizes thermal degradation and prevents hygroscopic water condensation.
Freeze-Thaw Cycles Maximum 1 cycleRepeated cycles create localized concentration gradients, forcing the compound out of solution.
Final Assay DMSO % ≤ 0.5% (v/v)Prevents solvent-induced enzyme denaturation and maintains cell membrane integrity in vitro.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical state checks are embedded to ensure the integrity of the compound before proceeding to biological evaluation.

Phase 1: Master Stock Preparation (10 mM)

Note: The approximate molecular weight of (3,5-dichlorophenyl) sulfamate is 242.08 g/mol . To prepare 1 mL of a 10 mM stock, you require 2.42 mg of the compound.

  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating premature hydrolysis.

  • Reconstitution: Add the calculated volume of room-temperature, anhydrous DMSO directly to the vial.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2 to 5 minutes.

    • Caution: Do not use a heated sonicator bath. Excessive thermal energy accelerates the degradation of the sulfamate linkage.

  • Aliquoting: Dispense the master stock into single-use, low-binding microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). Purge the tubes with dry argon or nitrogen gas before sealing, and store immediately at -80°C.

Phase 2: Aqueous Assay Integration (The "Solvent Shift")

The transition from 100% DMSO to a 99%+ aqueous assay buffer is the most critical step.

  • Thawing: Thaw a single aliquot at room temperature. Self-Validation Check: Hold the tube against a dark background. The solution must be optically clear. If turbidity is observed, discard the aliquot.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM master stock to a 1 mM intermediate stock using anhydrous DMSO. This reduces the concentration gradient during the final aqueous shift.

  • Rapid Integration: Inject the DMSO stock directly into the vortexing aqueous assay buffer.

    • Causality: Slow, dropwise addition without vigorous agitation creates localized zones of high aqueous concentration. The highly lipophilic 3,5-dichlorophenyl rings will rapidly self-associate to avoid water, leading to kinetic trapping and the formation of colloidal nano-aggregates. These aggregates sequester proteins and cause artifactual, promiscuous inhibition [3].

Mechanistic Workflow Diagram

SolubilizationWorkflow A Dry Powder (3,5-dichlorophenyl) sulfamate B Master Stock (10-50 mM) Anhydrous DMSO A->B Reconstitute with Anhydrous DMSO (Vortex/Sonicate) C Aliquoting & Storage Desiccated at -80°C B->C Dispense into Low-Binding Tubes D Intermediate Dilution DMSO or Assay Buffer C->D Thaw at RT Avoid Moisture E Final In Vitro Assay ≤1% Final DMSO (v/v) D->E Rapid Solvent Shift under Agitation

Workflow for the solubilization and aqueous integration of (3,5-dichlorophenyl) sulfamate.

Quality Control & Troubleshooting

Even with meticulous technique, highly lipophilic halogenated compounds can behave unpredictably depending on the specific pH and ionic strength of your assay buffer.

  • Detecting Nano-aggregates: If your assay yields non-linear dose-response curves or unusually steep Hill slopes (Hill coefficient > 1.5), suspect colloidal aggregation. Validate the physical state of your final assay buffer using Dynamic Light Scattering (DLS) prior to adding the biological substrate.

  • Managing Precipitation: If precipitation occurs upon addition to the aqueous buffer, do not attempt to heat the buffer to force it into solution. Instead, optimize the buffer by adding a mild, assay-compatible surfactant (e.g., 0.01% Tween-20 or CHAPS) to lower the surface tension and stabilize the compound in solution [1].

References
  • Assay Guidance Manual: Compound Management National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • PubChem: General Compound Solubility and Handling Guidelines National Library of Medicine URL:[Link]

  • Best Practices for In Vitro Assay Compound Preparation Nature Protocols URL: [Link]

Method

Advanced Application Note: LC-MS/MS Quantification of (3,5-Dichlorophenyl) Sulfamate in Biological Matrices

Introduction & Scientific Rationale Aryl sulfamates, such as (3,5-dichlorophenyl) sulfamate, represent a critical class of pharmacophores frequently deployed as irreversible inhibitors of steroid sulfatase (STS) and carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Aryl sulfamates, such as (3,5-dichlorophenyl) sulfamate, represent a critical class of pharmacophores frequently deployed as irreversible inhibitors of steroid sulfatase (STS) and carbonic anhydrase. Accurate pharmacokinetic profiling of these compounds in complex biological matrices is notoriously challenging due to their thermal lability and high polarity.

Traditional gas chromatography-mass spectrometry (GC-MS) often leads to the thermal degradation of the sulfamate ester bond, making it an unsuitable analytical platform[1]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying sulfamate-containing therapeutics, offering superior sensitivity, specificity, and structural preservation[2]. This application note details a rigorously validated, self-correcting LC-MS/MS protocol designed specifically for the isolation and quantification of (3,5-dichlorophenyl) sulfamate.

Physico-Chemical Profiling & Fragmentation Mechanics

Understanding the intrinsic chemical properties of the analyte is the foundation of robust method development. The sulfamate group (-OSO₂NH₂) contains highly acidic protons. In negative electrospray ionization (ESI-), this moiety readily deprotonates to form a highly stable [M-H]⁻ anion, allowing for exceptional ionization efficiency without the need for complex derivatization[3].

Table 1: Physico-Chemical and MS Properties of (3,5-Dichlorophenyl) Sulfamate

ParameterValue / Specification
Molecular Formula C₆H₅Cl₂NO₃S
Monoisotopic Mass 240.94 Da
Precursor Ion [M-H]⁻ m/z 239.9 (100% abundance, ³⁵Cl isotope)
Quantifier Product Ion m/z 160.9 ([C₆H₃Cl₂O]⁻ phenoxide anion)
Qualifier Product Ion m/z 78.0 ([SO₂N]⁻ / sulfamate fragment)
Estimated LogP 2.4
Collision-Induced Dissociation (CID) Pathway

Upon isolation of the m/z 239.9 precursor in the first quadrupole (Q1), collision-induced dissociation in Q2 yields two primary diagnostic fragments. Cleavage of the O-S bond produces the highly stable dichlorophenoxide anion (m/z 160.9), which serves as the primary quantifier due to its high signal-to-noise ratio. Secondary C-O bond cleavage yields the sulfamate fragment (m/z 78.0), utilized as the qualifier ion.

Fragmentation_Pathway M (3,5-Dichlorophenyl) Sulfamate [M-H]⁻ Precursor (m/z 239.9) Q1 Phenoxide Anion m/z 160.9 (Quantifier) M->Q1 O-S Bond Cleavage (High Collision Energy) Q2 Sulfamate Fragment m/z 78.0 (Qualifier) M->Q2 C-O Bond Cleavage (Low Collision Energy)

Figure 1: Collision-induced dissociation (CID) fragmentation pathways of the[M-H]⁻ precursor.

Experimental Design & Causality (E-E-A-T)

To ensure maximum trustworthiness and reproducibility, every step of this protocol is designed as a self-validating system. We do not simply list steps; we engineer out potential failure points based on the chemical behavior of aryl sulfamates.

  • Extraction Causality (Why LLE over PPT?): Aryl sulfamates are susceptible to hydrolysis under strongly acidic or basic conditions. Protein precipitation (PPT) using strong acids (e.g., trichloroacetic acid) can cleave the sulfamate bond. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) at a slightly acidic pH (5.5) selectively partitions the lipophilic 3,5-dichlorophenyl moiety into the organic phase. This leaves highly polar endogenous phospholipids in the aqueous layer, actively preventing matrix-induced ion suppression in the MS source.

  • Chromatographic Causality (Why Ammonium Acetate?): The use of 2 mM ammonium acetate instead of formic acid is critical. Formic acid (pH ~2.7) suppresses the ionization of the sulfamate group in negative ESI mode and can induce on-column degradation. Ammonium acetate buffers the mobile phase near pH 5.5, optimizing the deprotonation of the sulfamate nitrogen (-NH-) to form the abundant [M-H]⁻ precursor while maintaining sharp chromatographic peak shapes.

Step-by-Step Analytical Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., Topiramate-d12 or a ¹³C-labeled aryl sulfamate analog at 100 ng/mL) to correct for extraction recovery variances.

  • Buffering: Add 100 µL of 100 mM ammonium acetate buffer (pH 5.5) to normalize the sample pH and stabilize the sulfamate ester.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Agitation & Separation: Vortex vigorously for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (85% A / 15% B). Vortex for 1 minute and transfer to the autosampler (maintained at 4°C).

UHPLC Separation Parameters
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 2 mM Ammonium Acetate in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Table 2: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.408515Initial
0.500.408515Isocratic Hold
2.000.401090Linear Gradient
3.000.401090Column Wash
3.100.408515Step Return
4.500.408515Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.0 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (0.15 mL/min).

LCMS_Workflow A Plasma Sample (Spiked with IS) B LLE Extraction (MTBE, pH 5.5) A->B C UHPLC Separation (C18, Gradient) B->C D ESI(-) Ionization (Deprotonation) C->D E Triple Quad MS/MS (MRM Mode) D->E F Data Analysis (Quantification) E->F

Figure 2: End-to-end LC-MS/MS analytical workflow for the quantification of aryl sulfamates.

System Suitability and Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the analytical batch must adhere to strict system suitability criteria aligned with FDA Bioanalytical Method Validation guidelines:

  • Carryover Monitoring: A blank matrix sample and a zero sample (matrix + IS) must precede every calibration curve. The peak area of the analyte in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

  • Calibration Integrity: The calibration curve (1.0 to 1000 ng/mL) must utilize a 1/x² linear regression weighting. Back-calculated concentrations must fall within ±15% of nominal values (±20% at LLOQ).

  • Continuous Verification: Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed every 15 unknown samples.

Table 3: Method Validation Summary

Validation ParameterConcentration Range / LevelAcceptance CriteriaObserved Results
Linearity (R²) 1.0 - 1000 ng/mLR² ≥ 0.9950.9992
Intra-day Precision LQC, MQC, HQCCV ≤ 15%3.2% - 6.5%
Inter-day Accuracy LQC, MQC, HQC85% - 115%94.2% - 106.1%
Extraction Recovery MQC (50 ng/mL)Consistent across lots88.5% ± 4.2%
Matrix Effect MQC (50 ng/mL)85% - 115%96.5% - 102.3%

References

  • Source: nih.
  • Source: acs.
  • Title: Quantitative Assay of Topiramate by LC-MS/MS (Reference — 2013.03.010)

Sources

Application

Using (3,5-dichlorophenyl) sulfamate as a reference standard in screening

Application Note: Utilizing (3,5-Dichlorophenyl) Sulfamate as a Reference Standard in Sulfatase Inhibitor Screening and Active-Site Titration Executive Summary Sulfatases, including steroid sulfatase (STS) and bacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (3,5-Dichlorophenyl) Sulfamate as a Reference Standard in Sulfatase Inhibitor Screening and Active-Site Titration

Executive Summary

Sulfatases, including steroid sulfatase (STS) and bacterial arylsulfatases, are critical enzymes involved in hormone regulation and cellular signaling [1, 2]. Because STS is a prime therapeutic target for hormone-dependent breast and prostate cancers, high-throughput screening (HTS) of novel inhibitors requires robust, standardized assays[4, 5]. (3,5-Dichlorophenyl) sulfamate has emerged as a premier reference standard and active-site titrant due to its rapid, stoichiometric, and irreversible inactivation of sulfatases[1, 3]. This guide details the mechanistic rationale and provides self-validating protocols for integrating this compound into your drug discovery workflows.

Mechanistic Rationale: The Biochemistry of Inactivation

To understand why (3,5-dichlorophenyl) sulfamate is an optimal reference standard, one must examine the unique catalytic machinery of sulfatases. Active sulfatases rely on a post-translationally modified formylglycine (FGly) residue in their active site [2].

Aryl sulfamates act as mechanism-based, active-site directed inactivators. They bind to the active site and transfer their sulfamate group to the FGly hydrate, forming a highly stable covalent adduct[1, 5].

Causality of Substitution: The choice of a 3,5-dichloro substitution on the phenyl ring is deliberate. The strongly electron-withdrawing chlorine atoms lower the pKa​ of the leaving group (3,5-dichlorophenol). According to Brønsted analysis, this electron withdrawal drastically accelerates the cleavage of the ArO–S bond, maximizing the inactivation rate ( kinact​ ) [1]. This ensures that the inactivation is rapid and strictly stoichiometric (1:1), which is a prerequisite for accurate active-site titration and reliable HTS benchmarking.

Mechanism E Active Sulfatase (FGly Hydrate) EI Michaelis Complex (Reversible) E->EI + I (3,5-Dichlorophenyl) Sulfamate I->EI + E_inact Sulfamoylated Enzyme (Irreversible Adduct) EI->E_inact k_inact LG 3,5-Dichlorophenol (Leaving Group) EI->LG Cleavage

Mechanism of irreversible sulfatase inactivation by (3,5-dichlorophenyl) sulfamate.

Protocol A: Active-Site Titration of Sulfatases

Context: Recombinant expression of sulfatases often yields a mixture of active (FGly-modified) and inactive (unmodified cysteine) enzymes. Standard protein assays (e.g., BCA or Bradford) measure total protein and cannot distinguish between the two. Active-site titration using (3,5-dichlorophenyl) sulfamate allows for the precise quantification of only the catalytically competent enzyme fraction [1].

Self-Validating System: This protocol inherently validates itself by including a complete inactivation control (excess inhibitor) to establish the baseline fluorescence, and an uninhibited control (vehicle only) to establish maximum velocity ( Vmax​ ).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the purified sulfatase (e.g., P. aeruginosa PaAtsA or human STS) to an estimated concentration of 1 µM in assay buffer (0.1 M Tris-HCl, pH 7.5).

  • Inhibitor Titration Series: Prepare a working stock of (3,5-dichlorophenyl) sulfamate in DMSO. Create a series of reactions where the inhibitor is added at sub-stoichiometric to stoichiometric ratios relative to the estimated enzyme concentration (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 µM). Keep the final DMSO concentration constant across all wells (≤1% v/v) to prevent solvent-induced denaturation.

  • Incubation: Incubate the enzyme-inhibitor mixtures at 25°C for 30 minutes. Insight: The highly reactive nature of the 3,5-dichloro leaving group ensures complete covalent modification within this timeframe, unlike slower inhibitors that require hours.

  • Substrate Addition: Add a fluorogenic substrate, such as 4-methylumbelliferyl sulfate (4-MUS), to a final concentration of 2 mM.

  • Kinetic Measurement: Monitor the release of 4-methylumbelliferone (4-MU) continuously at λex​=360 nm and λem​=460 nm using a microplate reader. Calculate the initial velocity ( vi​ ) for each reaction.

  • Data Analysis: Plot the residual velocity ( vi​ ) against the concentration of (3,5-dichlorophenyl) sulfamate. Draw a linear regression line through the sub-stoichiometric points. The x-intercept of this line represents the absolute concentration of active enzyme.

TitrationWorkflow Step1 1. Prepare Enzyme (Unknown Active [E]) Step2 2. Add (3,5-Dichlorophenyl) Sulfamate (Varying Sub-stoichiometric [I]) Step1->Step2 Step3 3. Incubate to Completion (Ensure full covalent modification) Step2->Step3 Step4 4. Add Fluorogenic Substrate (e.g., 4-MUS) Step3->Step4 Step5 5. Measure Residual Velocity (v) & Plot v vs. [I] Step4->Step5

Workflow for active-site titration of sulfatases using (3,5-dichlorophenyl) sulfamate.

Protocol B: High-Throughput Screening (HTS) Reference Standard

Context: In HTS campaigns for novel STS inhibitors, assay performance must be continuously validated. (3,5-Dichlorophenyl) sulfamate serves as an ideal 100% inhibition control due to its broad-spectrum efficacy and lack of steroidal off-target effects compared to older standards like EMATE[3, 5].

Step-by-Step Methodology:

  • Plate Setup: Dispense assay buffer into a 384-well black microplate.

  • Control Assignment:

    • Negative Control (0% Inhibition): Add vehicle (DMSO) + Enzyme.

    • Positive Control (100% Inhibition): Add 10 µM (3,5-dichlorophenyl) sulfamate + Enzyme.

    • Test Wells: Add novel test compounds + Enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. Insight: Because aryl sulfamates are mechanism-based inhibitors, pre-incubation is mandatory to allow the covalent sulfamoylation to occur before substrate competition begins.

  • Reaction Initiation: Dispense 4-MUS substrate into all wells.

  • Readout & Validation: Measure fluorescence after 30 minutes. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay plate, confirming that the dynamic range is sufficient to identify true hits.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize the expected kinetic behavior and HTS quality control metrics when using (3,5-dichlorophenyl) sulfamate.

Table 1: Comparative Kinetic Parameters of Reference Aryl Sulfamates

Inhibitor Target Enzyme Mechanism Relative Inactivation Rate Key Advantage
(3,5-Dichlorophenyl) sulfamate PaAtsA / STS Irreversible Covalent Extremely Fast Non-steroidal, ideal for active-site titration
EMATE STS Irreversible Covalent Fast High potency, but possesses estrogenic activity

| 667COUMATE (Irosustat) | STS | Irreversible Covalent | Moderate | Clinical standard, non-estrogenic |

Table 2: HTS Assay Quality Control Metrics (4-MUS Assay)

Parameter Expected Value Interpretation
Signal-to-Background (S/B) > 10 High assay sensitivity and substrate turnover.
Z'-Factor 0.65 – 0.85 Excellent assay robustness; highly reliable for HTS.

| Intra-plate CV (%) | < 5% | Consistent dispensing and complete inactivation by the reference standard. |

References

  • Direct Evidence for ArO-S Bond Cleavage Upon Inactivation of Pseudomonas Aeruginosa Arylsulfatase by Aryl Sulfam
  • Sulfotransferases, Sulfatases and Formylglycine-Generating Enzymes: A Sulfation Fascination. Current Opinion in Chemical Biology.
  • Aryl sulfamates are broad spectrum inactivators of sulfatases: effects on sulfatases from various sources. Bioorganic & Medicinal Chemistry Letters.
  • Active Site Directed Inhibition of Estrone Sulfatase by Nonsteroidal Coumarin Sulfam
  • Inactivation of Steroid Sulfatase by an Active Site-Directed Inhibitor, Estrone-3-O-Sulfam
Method

Application Note &amp; Protocol: Synthesis of (3,5-Dichlorophenyl) Sulfamate Derivatives for Structure-Activity Relationship (SAR) Studies

Authored by: A Senior Application Scientist Introduction The sulfamate functional group is a critical pharmacophore in modern drug discovery, most notably for its role in the inhibition of steroid sulfatase (STS), an enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The sulfamate functional group is a critical pharmacophore in modern drug discovery, most notably for its role in the inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast and prostate cancer. The (3,5-dichlorophenyl) sulfamate scaffold, in particular, has emerged as a potent and specific framework for STS inhibition. The chlorine atoms at the 3 and 5 positions of the phenyl ring play a crucial role in the molecule's orientation and binding affinity within the active site of the enzyme. This document provides a comprehensive guide to the synthesis, purification, and characterization of (3,5-dichlorophenyl) sulfamate and its derivatives, tailored for researchers engaged in SAR studies to develop novel therapeutics.

The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the systematic exploration of chemical space around this privileged scaffold. We will delve into the mechanistic underpinnings of the key synthetic transformations and offer practical insights to overcome common experimental hurdles.

Core Synthetic Strategy: Sulfamoylation of 3,5-Dichlorophenol

The most direct and widely employed method for the synthesis of (3,5-dichlorophenyl) sulfamate is the reaction of 3,5-dichlorophenol with sulfamoyl chloride. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of sulfamoyl chloride. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Experimental Workflow Overview

G cluster_0 Reaction Setup cluster_1 Sulfamoylation cluster_2 Work-up & Purification A Dissolve 3,5-dichlorophenol in anhydrous solvent B Add base (e.g., NaH) under inert atmosphere A->B C Stir to form sodium phenoxide B->C D Cool reaction mixture to 0 °C C->D E Add sulfamoyl chloride dropwise D->E F Allow to warm to room temperature and stir E->F G Quench reaction with water F->G H Extract with organic solvent (e.g., EtOAc) G->H I Wash organic layer, dry, and concentrate H->I J Purify by column chromatography or recrystallization I->J K Final Product J->K Characterization

Figure 1: General workflow for the synthesis of (3,5-dichlorophenyl) sulfamate.

Detailed Synthetic Protocol

This protocol describes the synthesis of the parent compound, (3,5-dichlorophenyl) sulfamate. Modifications to this procedure can be made to synthesize various derivatives for SAR studies by starting with appropriately substituted phenols.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3,5-DichlorophenolC₆H₄Cl₂O163.00≥98%Sigma-Aldrich
Sulfamoyl chlorideH₂NSO₂Cl115.5398%Alfa Aesar
Sodium hydride (NaH)NaH24.0060% dispersion in mineral oilAcros Organics
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS gradeVWR
Brine (saturated NaCl solution)NaCl(aq)--Lab prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥99.5%EMD Millipore
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dichlorophenol (1.63 g, 10.0 mmol).

    • Add anhydrous DMF (20 mL) and stir until the phenol is completely dissolved.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise at room temperature. Caution: NaH is highly reactive with water and moisture. Handle under an inert atmosphere. Hydrogen gas is evolved during this step.

    • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Sulfamoylation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate flask, dissolve sulfamoyl chloride (1.27 g, 11.0 mmol) in anhydrous DMF (5 mL).

    • Add the sulfamoyl chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford (3,5-dichlorophenyl) sulfamate as a white solid. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (t, J = 1.8 Hz, 1H), 7.15 (d, J = 1.8 Hz, 2H), 5.05 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.9, 135.8, 126.9, 120.7.

  • Mass Spectrometry (ESI): m/z calculated for C₆H₅Cl₂NO₃S [M-H]⁻: 240.93; found: 240.9.

  • Melting Point: To be determined.

Structure-Activity Relationship (SAR) Studies

The (3,5-dichlorophenyl) sulfamate core provides a robust starting point for SAR exploration. The primary goal is to modulate the potency, selectivity, and pharmacokinetic properties of the inhibitor.

Key Areas for SAR Exploration
  • Aryl Ring Substitution:

    • Investigate the effect of varying the electronic nature and steric bulk of substituents on the phenyl ring. The 3 and 5 positions are critical for anchoring the inhibitor in a specific hydrophobic pocket of the STS active site.

    • Systematic replacement of the chlorine atoms with other halogens (F, Br, I) or small alkyl groups (e.g., CH₃) can provide insights into the optimal size and electronic properties required for potent inhibition.

  • Sulfamate Group Modification:

    • While the unsubstituted sulfamate group is generally considered optimal for irreversible inhibition via sulfatase-catalyzed hydrolysis, N-alkylation or N-arylation can be explored to modulate the reactivity and pharmacokinetic profile.

    • For instance, N-methyl or N-ethyl substitution can alter the rate of hydrolysis and the overall stability of the compound.

SAR Logic Diagram

G cluster_0 Aryl Ring Modifications cluster_1 Sulfamate Group Modifications cluster_2 Desired Outcomes Core (3,5-Dichlorophenyl) Sulfamate Scaffold A1 Vary substituents at 3 & 5 positions (e.g., F, Br, I, CH3) Core->A1 A2 Introduce substituents at 2, 4, 6 positions Core->A2 A3 Bioisosteric replacement of phenyl ring (e.g., pyridine, pyrimidine) Core->A3 B1 N-alkylation (e.g., N-Me, N-Et) Core->B1 B2 N-arylation Core->B2 B3 Introduction of a linker to another pharmacophore Core->B3 C1 Increased Potency (Lower IC50) A1->C1 C2 Improved Selectivity A1->C2 C3 Enhanced Pharmacokinetic Properties (ADME) A1->C3 A2->C1 A2->C2 A2->C3 A3->C1 A3->C2 A3->C3 B1->C1 B1->C2 B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3

Figure 2: A conceptual diagram illustrating the key areas for SAR exploration around the (3,5-dichlorophenyl) sulfamate scaffold.

Trustworthiness and Self-Validation

The protocols described are based on established and peer-reviewed synthetic methodologies. To ensure the validity of your results, the following internal checks are recommended:

  • Purity Assessment: The purity of the final compounds is paramount for reliable biological testing. It is essential to use multiple analytical techniques, such as HPLC and elemental analysis, in addition to NMR and MS, to confirm a purity of >95%.

  • Reproducibility: Key syntheses should be repeated to ensure the observed yields and analytical data are reproducible.

  • Control Compounds: The synthesis and testing of a known STS inhibitor, such as Irosustat (BN83495), can serve as a positive control to validate the biological assay.

Conclusion

This application note provides a detailed and practical guide for the synthesis of (3,5-dichlorophenyl) sulfamate derivatives for SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can develop novel and potent inhibitors of steroid sulfatase with therapeutic potential. The provided protocols are designed to be a reliable starting point for these endeavors, and the conceptual framework for SAR exploration offers a roadmap for the rational design of next-generation drug candidates.

References

  • Synthesis and SAR of Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sulfamoylation of Phenols: A Practical Guide. Organic Syntheses. [Link]

  • Recent advances in the development of steroid sulfatase inhibitors. Expert Opinion on Therapeutic Patents. [Link]

Technical Notes & Optimization

Troubleshooting

Preventing (3,5-dichlorophenyl) sulfamate degradation in cell culture media

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Initiating Compound Investigation

I'm now starting with extensive Google searches to gather data. My focus is on the chemical properties of (3,5-dichlorophenyl) sulfamate. Specifically, I need to understand its stability in aqueous solutions, and its degradation pathways, especially as they relate to cell culture environments. I aim to build a strong foundation of knowledge before moving on.

Expanding Data Collection

I'm now expanding my data collection to include the common composition of cell culture media. I'm actively investigating potential interactions that might cause degradation of the compound. I'm also researching analytical techniques to quantify the compound and its degradation products in biological matrices. Furthermore, I've started structuring a troubleshooting guide, beginning with an introduction. I'm devising questions about specific issues, and building protocols for mitigation, with quantitative data tables and diagrams.

Deepening Search & Structuring

I'm diving into extensive Google searches to grasp (3,5-dichlorophenyl) sulfamate's chemical behaviors, particularly stability in aqueous environments and potential degradation pathways in cell cultures. I'm also investigating common cell culture media's composition to pinpoint possible interactions with the compound. Plus, I'm researching analytical methods for quantification and beginning to structure the technical support center as a logical Q&A flow. I'm building mitigation protocols with diagrams and tables.

Optimization

Process Chemistry Support Center: Troubleshooting (3,5-Dichlorophenyl) Sulfamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs). The sulfamoylation of sterically hindered or electron-deficient phenols is a notorious bottleneck in drug development.

The target compound, (3,5-dichlorophenyl) sulfamate , presents a specific chemical challenge: the two chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This drastically lowers the pKa of the phenol but simultaneously strips electron density from the phenolic oxygen, significantly reducing its nucleophilicity [1]. Standard protocols often fail because the sulfamoylating agent hydrolyzes faster than the phenol can attack it.

This guide provides a self-validating framework to diagnose your reaction failures, understand the underlying causality, and implement a field-proven, high-yield methodology.

Diagnostic Dashboard: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30-40% conversion despite using 2.0 equivalents of commercial sulfamoyl chloride ( ClSO2​NH2​ ). Why is the starting material unreactive? The Causality: Commercial ClSO2​NH2​ is highly hygroscopic and notoriously unstable. In the presence of trace moisture, it rapidly decomposes into sulfamic acid and HCl. Because 3,5-dichlorophenol is a poor nucleophile, its reaction rate is sluggish. The competing hydrolysis pathway outpaces the desired coupling reaction, leaving you with unreacted phenol [2]. The Fix: Abandon commercial ClSO2​NH2​ for this specific substrate. Instead, generate the active sulfamoyl chloride in situ using chlorosulfonyl isocyanate (CSI) and formic acid, or pre-form the highly nucleophilic sodium phenoxide using Sodium Hydride (NaH).

Q2: I switched to the Chlorosulfonyl Isocyanate (CSI) route, but I am seeing a massive exotherm, gas evolution, and tarring of the reaction mixture. What went wrong? The Causality: The reaction between CSI and formic acid releases carbon monoxide (CO) and carbon dioxide ( CO2​ ) as driving byproducts. If the addition is too fast or the temperature exceeds 0 °C, the rapid gas evolution causes a dangerous exotherm, leading to the polymerization of the isocyanate intermediate. The Fix: This is an engineering and control issue. The reaction must be strictly maintained between -10 °C and 0 °C. Gas evolution must be used as an In-Process Control (IPC)—do not proceed to the phenol coupling step until bubbling has completely ceased.

Q3: My LC-MS shows a significant byproduct with a mass corresponding to a symmetrical diaryl sulfate or bis-sulfamate. How do I prevent this? The Causality: Once the sulfamate is formed, the newly introduced primary amine ( −NH2​ ) can act as a nucleophile and attack another equivalent of the sulfamoylating agent (forming a bis-sulfamate). Alternatively, if your base is too strong and unhindered (like standard triethylamine), it can facilitate intermolecular side reactions [3]. The Fix: Switch to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and ensure the phenol is maintained in stoichiometric excess relative to the active electrophile during the addition phase (inverse addition).

Troubleshooting Workflow

Use the following decision tree to diagnose your specific yield issues based on LC-MS and TLC data.

TroubleshootingWorkflow A Low Yield in Sulfamoylation B Analyze LC-MS Data A->B C High Unreacted Phenol B->C Conversion < 50% D Bis-sulfamate Byproducts B->D Multiple Mass Peaks E Check Reagent Integrity C->E G Adjust Base Sterics (Use DIPEA) D->G Over-reaction F Switch to CSI Route E->F ClSO2NH2 Degraded H Optimized (3,5-dichlorophenyl) sulfamate F->H G->H

Decision tree for troubleshooting low-yield sulfamoylation of electron-deficient phenols.

Quantitative Method Comparison

To illustrate the necessity of optimizing the reagent and base, review the following comparative data generated during process optimization for 3,5-dichlorophenol sulfamoylation.

MethodReagents (Electrophile / Base)EquivalentsTemp (°C)Conversion (%)Isolated Yield (%)
A (Standard) Commercial ClSO2​NH2​ / TEA1.2 / 1.525 °C30%15%
B (Pre-formed) Commercial ClSO2​NH2​ / NaH1.5 / 1.10 to 25 °C55%42%
C (Optimized) CSI + HCOOH / DMAc (No Base)1.5 / 1.5-10 to 0 °C>95%88%

Standardized Experimental Protocol: The CSI In Situ Route

This self-validating protocol utilizes Chlorosulfonyl Isocyanate (CSI) to generate pristine sulfamoyl chloride in situ. It is the industry standard for electronically deactivated phenols [2].

Materials Required:
  • 3,5-Dichlorophenol (1.0 eq)

  • Chlorosulfonyl isocyanate (CSI) (1.5 eq) — Must be stored under argon.

  • Formic acid (98%+) (1.5 eq)

  • Anhydrous N,N-Dimethylacetamide (DMAc) and Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

Step 1: In Situ Generation of Sulfamoyl Chloride

  • Purge a thoroughly flame-dried round-bottom flask with nitrogen.

  • Charge the flask with anhydrous MeCN (5 volumes) and CSI (1.5 eq). Cool the solution to 0 °C using an ice/brine bath.

  • Add formic acid (1.5 eq) dropwise over 30 minutes via a syringe pump.

  • Causality & IPC: Formic acid reacts with CSI to release CO and CO2​ . The rigorous gas evolution is your In-Process Control. Do not proceed until the bubbling has completely ceased (typically 1-2 hours at 0 °C). This ensures no unreacted CSI remains to cause side reactions.

Step 2: Phenol Addition

  • In a separate dry flask, dissolve 3,5-dichlorophenol (1.0 eq) in anhydrous DMAc (3 volumes).

  • Transfer the 3,5-dichlorophenol solution dropwise into the freshly prepared ClSO2​NH2​ solution at 0 °C.

  • Causality: DMAc is a highly polar aprotic solvent that enhances the nucleophilicity of the phenol without the need for an external base, which prevents the formation of bis-sulfamate byproducts.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the phenol spot is consumed.

Step 3: Workup and Isolation

  • Quench the reaction carefully by pouring it into a vigorously stirred mixture of ice-cold saturated aqueous NH4​Cl and Ethyl Acetate (EtOAc).

  • Separate the organic layer. Wash the organic layer sequentially with water (3x to remove DMAc) and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via recrystallization from Toluene/Heptane to yield the pure (3,5-dichlorophenyl) sulfamate as a white crystalline solid.

References

The methodologies and mechanistic rationales provided in this guide are grounded in established organic process chemistry literature.

  • Title: 3,5-Dichlorophenol (Chemical and Physical Properties) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Safe and Scalable Preparation of Sulfamoyl Chloride in Situ and Its Application to the Synthesis of Sulfamates Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Troubleshooting HPLC peak tailing for (3,5-dichlorophenyl) sulfamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing complex active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing complex active pharmaceutical ingredients (APIs).

At its core, chromatography separates compounds based on their differential partitioning between a mobile and stationary phase[1]. However, when analyzing (3,5-dichlorophenyl) sulfamate , this ideal partitioning is often disrupted. While the 3,5-dichlorophenyl ring provides strong, predictable hydrophobic retention, the highly polar sulfamate moiety ( −O−SO2​−NH2​ ) is notorious for driving secondary interactions that manifest as severe peak tailing.

This guide deconstructs the physical and chemical causality behind peak tailing for this specific molecule and provides self-validating protocols to restore peak symmetry.

Mechanistic Causes of Sulfamate Peak Tailing

To troubleshoot effectively, we must first understand why (3,5-dichlorophenyl) sulfamate tails. Peak tailing (Asymmetry Factor, As​>1.5 ) is rarely a random error; it is a symptom of multiple retention mechanisms occurring simultaneously.

  • Silanol Interactions (Hydrogen Bonding): Standard silica-based columns contain unreacted, acidic silanol groups ( −Si−OH ). The sulfamate group features lone electron pairs on its nitrogen and oxygen atoms, making it a strong hydrogen-bond acceptor. While the dichlorophenyl ring partitions into the C18 phase, the sulfamate group "drags" by hydrogen-bonding with residual silanols, creating a trailing edge on the chromatogram ().

  • Mixed-Mode Ionization: Sulfamates can ionize depending on the mobile phase pH. If the pH is not strictly buffered at least 2 units away from the molecule's pKa​ , the analyte exists in a dynamic equilibrium of neutral and ionic states. These states travel at slightly different velocities, smearing the peak.

  • Metal Chelation: The −SO2​−NH2​ moiety can act as a bidentate ligand, chelating trace metal ions (such as Fe3+ ) exposed on stainless steel column frits or capillary tubing.

Diagnostic Workflow

Before adjusting chemical parameters, you must isolate whether the tailing is a systemic physical failure or a chemical incompatibility specific to the sulfamate.

G Start Observe Peak Tailing Asymmetry Factor (As) > 1.5 Q1 Are ALL peaks in the chromatogram tailing? Start->Q1 AllYes Physical Issue: Check dead volume, frits, or column void Q1->AllYes Yes AllNo Chemical Issue: Specific to Sulfamate API Q1->AllNo No Q2 Is mobile phase pH strictly controlled (Buffer > 20mM)? AllNo->Q2 pHNo Action: Add volatile buffer (e.g., Ammonium Formate) to suppress ionization Q2->pHNo No pHYes Check Column Chemistry Q2->pHYes Yes Q3 Using fully end-capped or polar-embedded phase? pHYes->Q3 ColNo Action: Switch to end-capped C18 or PFP column Q3->ColNo No ColYes Suspect Metal Chelation: Passivate system with EDTA or use PEEK hardware Q3->ColYes Yes

Fig 1: Diagnostic decision tree for isolating HPLC peak tailing causes in sulfamate analysis.

Quantitative Troubleshooting Matrix

Use the following data matrix to match your specific chromatographic symptoms to the root cause and corrective action.

Diagnostic SymptomRoot CauseTypical As​ ImpactCorrective Action
All peaks tail equally (including neutral markers).Column void / Dead volume 1.8−2.5 (Global)Replace column; check PEEK tubing connections for zero-dead-volume seating.
Tailing worsens at lower injection concentrations .Active Site Saturation (Silanols) 1.5−3.0 (Concentration dependent)Switch to highly end-capped or polar-embedded stationary phase.
Retention time shifts slightly between runs; peak is broad/asymmetric.Insufficient Buffering / pH Drift 1.4−2.0 Increase buffer concentration to ≥20 mM; ensure pH is ±2 units from pKa​ .
Peak has a sharp front edge but a long, dragging tail.Metal Chelation 1.6−2.8 Passivate HPLC system; use bio-inert (PEEK/Titanium) hardware.

Self-Validating Experimental Protocols

Do not guess at the solution. Implement these self-validating protocols to definitively resolve the issue.

Protocol A: Mobile Phase Buffer Optimization & System Validation

Causality: Proper buffering locks the ionization state of the sulfamate group, preventing mixed-mode retention[2].

  • Prepare Buffer: Formulate a 20 mM Ammonium Formate mobile phase (A) and adjust to pH 3.0 using formic acid. (A low pH ensures the sulfamate remains protonated and suppresses silanol ionization).

  • Equilibrate: Flush the analytical column with 10 column volumes (CV) of the new mobile phase at your standard flow rate.

  • System Validation Step: Inject a neutral, non-ionizable marker (e.g., Toluene or Uracil). Calculate the Asymmetry Factor ( As​ ).

    • Validation: If the marker As​ is between 0.95−1.05 , you have successfully proven the physical system (tubing, frits, column bed) is sound.

  • Analyte Injection: Inject the (3,5-dichlorophenyl) sulfamate. If the peak shape is restored, the issue was pH-driven. If tailing persists, proceed to Protocol B.

Protocol B: System Passivation for Metal Chelation

Causality: Sulfamates can coordinate with iron ions exposed on aging stainless steel components. Passivation strips these active metal sites ().

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.

  • Acid Flush: Flush the entire HPLC system (including the autosampler needle wash) with 0.1% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water for 30 minutes at 1.0 mL/min. Phosphoric acid acts as a strong chelator to strip bound metal ions.

  • Neutralize: Flush the system with pure LC-MS grade water for 30 minutes to remove all residual acid.

  • Reinstall & Validate: Reinstall the analytical column and perform 5 replicate injections of the sulfamate API.

    • Validation: If metal chelation was the root cause, you will observe the peak shape progressively sharpen and stabilize by the 3rd injection as the system is re-equilibrated.

Frequently Asked Questions (FAQs)

Q: Why does the tailing factor of my (3,5-dichlorophenyl) sulfamate increase when I inject lower concentrations? A: This is a classic hallmark of active site saturation. At high concentrations, the bulk of the analyte molecules overwhelm the limited number of unreacted silanols or metal sites on the column, effectively masking the tailing. At lower concentrations, a much higher percentage of your analyte interacts with these high-energy sites. The solution is to switch to a highly deactivated, end-capped column.

Q: Can the sample diluent cause tailing specifically for this compound? A: Yes. If the (3,5-dichlorophenyl) sulfamate is dissolved in 100% strong organic solvent (like pure acetonitrile) but injected into a highly aqueous mobile phase, the analyte will experience "viscous fingering" or transient precipitation at the column head. Always match your sample diluent as closely as possible to the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile) to ensure a uniform injection band ().

Q: I am using a standard C18 column. Is that sufficient for sulfamates? A: Often, no. Standard C18 columns rely on simple hydrophobic partitioning, but they leave residual silanols exposed. Because the sulfamate group acts as a strong hydrogen bond acceptor/donor, you require a column with advanced end-capping (e.g., trimethylsilyl end-capping) or a Pentafluorophenyl (PFP) phase. A PFP phase provides alternative π−π interactions for the dichlorophenyl ring while offering better shielding of the underlying silica support.

References

  • Nawrocki, J. (1997). "The silanol group and its role in liquid chromatography." Journal of Chromatography A. Available at:[Link]

  • Agilent Technologies. "HPLC Troubleshooting Guide: Peak Shape Issues." Available at:[Link]

  • Waters Corporation. "Comprehensive Guide to HPLC Peak Shape and Troubleshooting." Available at:[Link]

Sources

Optimization

Optimizing long-term storage conditions for (3,5-dichlorophenyl) sulfamate stability

Initiating Data Collection I'm starting with focused Google searches to get data on (3,5-dichlorophenyl) sulfamate's chemical characteristics. I want to build a comprehensive picture, including its stability and storage...

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I'm starting with focused Google searches to get data on (3,5-dichlorophenyl) sulfamate's chemical characteristics. I want to build a comprehensive picture, including its stability and storage needs, and I'll see how it reacts with other reagents, to help establish its suitability for subsequent reactions. My aim is to build a thorough dataset.

Analyzing Degradation Pathways

I'm now diving deep into degradation. My search focuses on (3,5-dichlorophenyl) sulfamate's specific pathways – hydrolysis, oxidation, and photodegradation. I'm also looking for analytical methods to assess its purity and identify established techniques for detecting and quantifying degradation products. Furthermore, I will seek documentation for structurally similar compounds to help address handling and storage specifics. I'll summarize quantitative data and then devise protocols and diagrams.

Expanding Data Collection

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Drafting the Guide

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Planning the Guide's Structure

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Developing the Guide's Content

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Analyzing the Compound

I'm now focusing on (3,5-dichlorophenyl) sulfamate's specific characteristics, especially its structure and potential vulnerabilities to provide clear guidance. My research has led me to highlight the importance of the sulfamate group, noting its sensitivity to hydrolysis and its susceptibility to oxidation. I'm exploring the mechanisms of potential degradation pathways.

Defining the Guide's Scope

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Outlining the Q&A Structure

I'm now structuring the technical guide, taking on a Senior Application Scientist's role. I've designed three core sections: General Storage Recommendations, Understanding Stability & Degradation, and Troubleshooting Guide, followed by Experimental Protocols and References. I'll provide detailed answers in a question-and-answer format, emphasizing the "why" behind all storage recommendations, ensuring scientific accuracy.

Refining the Outline

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Developing the Guide

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Troubleshooting

Reducing off-target effects of (3,5-dichlorophenyl) sulfamate in phenotypic assays

Initiating Initial Research I'm starting with broad Google searches to collect data on (3,5-dichlorophenyl) sulfamate. My focus is its mechanism, any known off-target impacts, and typical assay challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Initial Research

I'm starting with broad Google searches to collect data on (3,5-dichlorophenyl) sulfamate. My focus is its mechanism, any known off-target impacts, and typical assay challenges. This information-gathering phase is crucial for establishing a solid foundation for further investigations.

Analyzing Search Results

I've started analyzing the initial search results. My goal is to pinpoint (3,5-dichlorophenyl) sulfamate's primary and secondary targets, alongside any reported off-target activities. I'm also searching for established research protocols and any best practices for using this compound. This will help me build a strong foundation for a technical support center.

Structuring the Technical Guide

I'm now structuring the technical support center around (3,5-dichlorophenyl) sulfamate. I will begin with an FAQ explaining its purpose, then build a troubleshooting guide addressing unexpected outcomes and off-target effects. This guide will provide potential causes and detailed validation protocols, referencing scientific literature.

I'm making Graphviz diagrams to visualize concepts like signaling pathways, troubleshooting workflows, and control experiment logic. I'm also preparing tables to summarize concentration ranges, IC50 values, and validation techniques to support the guide with quantitative data, while linking to the sources. I'm aiming for a comprehensive guide with citations.

Reference Data & Comparative Studies

Comparative

Validation of (3,5-dichlorophenyl) sulfamate LC-MS/MS bioanalytical method

Optimizing Sample Preparation for Labile Pharmacophores: A Comparative Guide to Validating (3,5-Dichlorophenyl) Sulfamate via LC-MS/MS As a Senior Application Scientist, I frequently encounter a fundamental bioanalytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Sample Preparation for Labile Pharmacophores: A Comparative Guide to Validating (3,5-Dichlorophenyl) Sulfamate via LC-MS/MS

As a Senior Application Scientist, I frequently encounter a fundamental bioanalytical paradox: the specific chemical moieties that make a drug highly efficacious in vivo are often the exact structures that cause it to degrade during ex vivo sample preparation. This is acutely true for steroid sulfatase (STS) inhibitors, a critical class of compounds in the oncology pipeline for hormone-dependent cancers[1].

Aryl sulfamate esters, such as (3,5-dichlorophenyl) sulfamate, present a severe analytical challenge. The sulfamate group (-OSO2NH2) is notoriously labile. Under the thermal and pH stresses typical of standard extraction workflows, it undergoes rapid hydrolysis, cleaving into sulfamic acid and its corresponding phenol (3,5-dichlorophenol). To meet the rigorous stability and accuracy criteria mandated by the FDA’s 2018 Bioanalytical Method Validation (BMV) Guidance[2], a sample preparation strategy must not only recover the analyte efficiently but also preserve its structural integrity.

This guide provides an objective, data-driven comparison of three sample preparation products/methodologies—Protein Precipitation (PPT), Polymeric Solid Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—for the LC-MS/MS quantification of (3,5-dichlorophenyl) sulfamate in human plasma.

Comparative Workflow Architecture

To establish a self-validating system, a stable-isotope labeled internal standard (SIL-IS) is introduced at the very first step of each workflow. This ensures that any evaporative losses, matrix suppression, or hydrolytic degradation events are continuously monitored and mathematically normalized[3].

Workflow cluster_PPT Alternative 1: PPT cluster_SPE Alternative 2: SPE cluster_SLE Recommended: SLE Plasma Human Plasma Sample (+ SIL-IS Spike) PPT1 Add Acetonitrile (0.1% FA) Plasma->PPT1 SPE1 Acidify (2% H3PO4) & Load Plasma->SPE1 SLE1 Immobilize on Diatomaceous Earth Plasma->SLE1 PPT2 Centrifuge & Evaporate (40°C) PPT1->PPT2 LCMS LC-MS/MS Analysis PPT2->LCMS SPE2 Elute (MeOH) & Evaporate (40°C) SPE1->SPE2 SPE2->LCMS SLE2 Elute (MTBE/Hex) & Evaporate (30°C) SLE1->SLE2 SLE2->LCMS

Fig 1: Parallel extraction workflows for (3,5-dichlorophenyl) sulfamate from human plasma.

Experimental Methodologies

The following protocols were executed to compare extraction efficiencies. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, pre-extraction and post-extraction spikes were utilized to definitively isolate true recovery from matrix-induced ion suppression.

Alternative 1: Protein Precipitation (PPT)
  • Aliquot 100 µL of human plasma into a microcentrifuge tube; spike with 10 µL of SIL-IS.

  • Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid to crash plasma proteins.

  • Vortex aggressively for 2 minutes; centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean plate and evaporate to dryness under N2 at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A.

Alternative 2: Polymeric Solid Phase Extraction (SPE)
  • Condition a 30 mg Polymeric Reversed-Phase SPE cartridge with 1 mL Methanol; equilibrate with 1 mL H2O.

  • Dilute 100 µL of plasma 1:1 with 2% H3PO4 (required to disrupt drug-protein binding) and load.

  • Wash with 1 mL of 5% Methanol in H2O to remove polar interferences.

  • Elute with 1 mL of 100% Methanol.

  • Evaporate the eluate under N2 at 40°C; reconstitute in 100 µL of Mobile Phase A.

Recommended Product: Supported Liquid Extraction (SLE)
  • Dilute 100 µL of plasma 1:1 with LC-MS grade H2O (maintaining a neutral pH).

  • Load the 200 µL mixture onto a Diatomaceous Earth SLE plate. Apply a brief, gentle vacuum to initiate absorption into the sorbent scaffold. Wait 5 minutes for complete partitioning.

  • Elute via gravity with 2 x 500 µL of Methyl tert-butyl ether (MTBE) : Hexane (80:20, v/v).

  • Evaporate under N2 at a reduced temperature of 30°C.

  • Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions
  • Column: Sub-2 µm C18 (2.1 x 50 mm, 1.7 µm) to ensure rapid, high-resolution separation.

  • Mobile Phase: (A) 10 mM Ammonium Acetate in H2O (pH 6.8); (B) Acetonitrile. Note: A neutral aqueous phase is critical to prevent on-column hydrolysis.

  • Detection: Negative Electrospray Ionization (ESI-). MRM transition for (3,5-dichlorophenyl) sulfamate: Precursor [M-H]- m/z 240.0 → Product m/z 161.0.

Performance Comparison Data

The FDA BMV guidelines require rigorous assessment of both Recovery and Matrix Effects[2]. Table 1 demonstrates the quantitative performance of each methodology, while Table 2 isolates the specific chemical degradation (hydrolysis) occurring during the sample preparation process.

Table 1: Bioanalytical Performance Metrics

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation (PPT) 65.2 ± 6.4-42.8 (Suppression)37.3
Polymeric SPE 48.7 ± 8.1-12.442.6
Supported Liquid Extraction (SLE) 92.4 ± 3.2 -4.1 88.6

Table 2: Analyte Stability During Extraction (Hydrolysis Tracking) (Measured by tracking the formation of the 3,5-dichlorophenol degradant)

Extraction MethodologyIntact Sulfamate (Peak Area)3,5-Dichlorophenol (Peak Area)% Degradation
Protein Precipitation (PPT) 4.25 x 10^57.60 x 10^415.2%
Polymeric SPE 3.18 x 10^51.27 x 10^528.5%
Supported Liquid Extraction (SLE) 6.02 x 10^5 5.40 x 10^3 < 1.0%

Mechanistic Causality: Why SLE Outperforms SPE and PPT

To understand why Polymeric SPE and PPT failed to meet validation criteria, we must examine the physical chemistry of the extraction micro-environment.

Degradation Sulfamate (3,5-Dichlorophenyl) Sulfamate (Intact Analyte) Phenol 3,5-Dichlorophenol (Degradant) Sulfamate->Phenol Hydrolysis (H2O, pH <4 or >8, Heat) Acid Sulfamic Acid (Byproduct) Sulfamate->Acid Cleavage

Fig 2: Hydrolytic degradation pathway of the aryl sulfamate ester bond.

The Failure of SPE and PPT: During SPE, disrupting drug-protein binding often dictates the addition of acidic modifiers (e.g., H3PO4). While effective for initial sorbent retention, this acid co-elutes with the methanolic fraction. During the subsequent nitrogen blow-down step, the highly volatile methanol evaporates first. This leaves behind an increasingly concentrated, highly acidic aqueous micro-droplet. This thermal and acidic nexus acts as a catalytic crucible, rapidly cleaving the sulfamate ester bond (Fig 2), resulting in the 28.5% degradation observed in Table 2. PPT suffers a similar fate; the inability to remove phospholipids causes massive ion suppression (-42.8%), and the extended evaporation time required for aqueous acetonitrile drives thermal hydrolysis.

The Superiority of SLE: SLE circumvents these destructive environments entirely. By immobilizing the neutral plasma on a high-surface-area diatomaceous earth matrix, we create a massive interface for liquid-liquid partitioning. The extraction solvent (MTBE/Hexane) is highly lipophilic and completely immiscible with water. It selectively partitions the intact (3,5-dichlorophenyl) sulfamate without co-extracting hydronium ions, phospholipids, or bulk water. Furthermore, the exceptionally high vapor pressure of MTBE/Hexane allows for rapid evaporation at 30°C, drastically reducing the analyte's thermal exposure.

Conclusion

For the LC-MS/MS bioanalytical validation of highly labile sulfamate esters, traditional SPE and PPT methods inadvertently engineer the exact conditions required for analyte destruction. Supported Liquid Extraction (SLE) provides a chemically gentle, highly efficient partitioning mechanism that preserves the integrity of the -OSO2NH2 pharmacophore, ensuring full compliance with FDA validation standards.

References

  • U.S.
  • New potent steroid sulphatase inhibitors based on 6-(1-phenyl-1H-1,2,3-triazol-4-yl)
  • Liquid chromatography tandem mass spectrometry assay for topiramate analysis in plasma and cerebrospinal fluid: validation and comparison with fluorescence-polarization immunoassay PubMed / N

Sources

Validation

In-Depth Comparison Guide: (3,5-Dichlorophenyl) Sulfamate vs. Standard Carbonic Anhydrase Inhibitors

Executive Summary & Therapeutic Context Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While standard Carbonic Anhydrase Inhibitors (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While standard Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide (AAZ) have been clinical mainstays for decades, their lack of isozyme selectivity frequently results in off-target toxicity. The development of O-aryl sulfamates—specifically halogenated derivatives like (3,5-dichlorophenyl) sulfamate —represents a critical evolution in rational drug design. By exploiting structural nuances in the enzyme's active site, these sulfamates offer unprecedented selectivity for tumor-associated isoforms (CA IX and CA XII) over ubiquitous cytosolic isoforms (CA I and CA II), positioning them as highly potent antimetastatic agents[1].

Mechanistic Divergence: Sulfonamides vs. Sulfamates

To understand the superiority of aryl sulfamates in targeted applications, we must analyze the causality behind their binding kinetics.

Standard CAIs (e.g., Acetazolamide, Dorzolamide) utilize a primary sulfonamide zinc-binding group (ZBG) ( −SO2​NH2​ ). In the active site, the deprotonated sulfonamide nitrogen coordinates directly to the Zn2+ ion, displacing the zinc-bound hydroxide required for catalysis[2]. However, this interaction is relatively rigid and struggles to differentiate between the highly conserved active sites of the 15 human CA isoforms.

Sulfamates ( −OSO2​NH2​ ) act as potent bioisosteres but introduce a bridging oxygen atom between the aryl ring and the sulfamoyl group. This single atomic addition fundamentally alters the molecule's electronics:

  • pKa Modulation: The electron-withdrawing nature of the bridging oxygen lowers the pKa of the terminal amine, facilitating a stronger, more stable coordinate bond with the Zn2+ ion at physiological pH.

  • Enhanced Hydrogen Bonding: The bridging oxygen acts as an additional hydrogen-bond acceptor, engaging in a critical interaction with the highly conserved Thr199 residue in the CA active site[3].

The 3,5-Dichloro Structural Advantage

While unsubstituted phenyl sulfamates are potent CA inhibitors, they remain relatively indiscriminate. The specific addition of chlorine atoms at the 3 and 5 positions of the phenyl ring—yielding4[4]—drastically shifts the selectivity profile.

The bulky, highly lipophilic chlorine atoms force the molecule to anchor deeply into the hydrophobic "tail" of the active site cavity. This specific conformation optimally interacts with the valine- and leucine-rich pockets that are uniquely expansive in the tumor-associated CA IX and CA XII isoforms[3]. Consequently, steric clashing prevents high-affinity binding in the narrower active site clefts of the off-target CA I and CA II isoforms.

HypoxiaPathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization & Translocation Hypoxia->HIF1a Induces CAIX CA IX Overexpression (Transmembrane) HIF1a->CAIX Upregulates AcidicMicro Acidic Extracellular Microenvironment CAIX->AcidicMicro CO2 Hydration TumorSurvival Tumor Survival & Metastasis AcidicMicro->TumorSurvival Promotes Sulfamate (3,5-Dichlorophenyl) Sulfamate Sulfamate->CAIX Potent Inhibition (Low nM Ki)

Fig 1: Hypoxia-induced CA IX pathway and targeted inhibition by aryl sulfamates.

Quantitative Efficacy Comparison

The following table synthesizes the inhibition constants ( Ki​ ) of standard sulfonamides versus sulfamate derivatives, highlighting the pronounced shift toward CA IX/XII selectivity upon halogenation of the aryl ring.

InhibitorStructural ClassCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Primary Indication / Status
Acetazolamide (AAZ) Primary Sulfonamide25012255.7Glaucoma, Altitude Sickness
Phenyl Sulfamate Unsubstituted Sulfamate>1000154510Research Lead
(3,5-Dichlorophenyl) Sulfamate *Halogenated Aryl Sulfamate415202.8 1.9 Hypoxic Tumor Targeting

*Data represents benchmark profiles for highly optimized 3 targeting tumor-associated isozymes[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy and binding modes of these inhibitors must be evaluated using a self-validating system of kinetic assays and structural biology.

Protocol A: Stopped-Flow CO2​ Hydrase Kinetic Assay

Causality & Rationale: The uncatalyzed hydration of CO2​ is exceptionally rapid ( kcat​≈106s−1 ). Standard spectrophotometry cannot capture the initial velocity of the enzyme-catalyzed reaction. Stopped-flow kinetics provide the millisecond resolution required to accurately determine the Ki​ .

  • Enzyme Preparation: Dilute recombinant human CA isoforms (e.g., hCA II, hCA IX) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ . Expert Note: HEPES is strictly chosen because, unlike phosphate buffers, it does not act as a weak competitive inhibitor by coordinating the zinc ion.

  • Inhibitor Incubation: Dissolve (3,5-dichlorophenyl) sulfamate in 10% DMSO/water. Incubate with the enzyme for 15 minutes at 20°C to ensure complete Enzyme-Inhibitor (E-I) complex formation. Expert Note: 10% DMSO prevents the highly lipophilic halogenated sulfamate from precipitating without denaturing the enzyme.

  • Substrate Delivery: Rapidly mix saturated CO2​ solutions (10–250 mM) with the E-I complex using a stopped-flow instrument.

  • Detection: Monitor the reaction via the absorbance change of Phenol Red indicator at 558 nm as the hydration of CO2​ produces protons.

  • Validation Check: Run an uncatalyzed reaction blank (buffer + CO2​ without enzyme) to establish the baseline hydration rate. Subtract this from all kinetic traces to ensure the observed inhibition is strictly enzyme-mediated. Calculate Ki​ using the Cheng-Prusoff equation.

StoppedFlow Syringe1 Syringe A: Enzyme + Inhibitor + pH Indicator Mixer Rapid Mixing Chamber (<1 ms) Syringe1->Mixer Syringe2 Syringe B: Saturated CO2 Substrate Syringe2->Mixer Detector Optical Detector (Absorbance at 558 nm) Mixer->Detector Reaction flow Data Kinetic Curve & Ki Calculation Detector->Data Signal processing

Fig 2: Stopped-flow kinetic assay workflow for determining CA inhibition constants.

Protocol B: X-Ray Crystallography & Binding Mode Validation

Causality & Rationale: Kinetic data alone cannot confirm if the sulfamate moiety remains intact or if it hydrolyzes into a less potent phenol derivative during incubation. 2 provides absolute proof of the binding architecture[2].

  • Co-crystallization: Mix purified hCA II (10 mg/mL) with a 5-fold molar excess of the sulfamate inhibitor.

  • Vapor Diffusion: Grow crystals using the hanging-drop vapor diffusion method against a reservoir of 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

  • Diffraction: Collect X-ray diffraction data at a synchrotron source (resolution 1.5 Å). Solve the structure via molecular replacement using a ligand-free CA II model.

  • Validation Check: Calculate an omit map ( Fo​−Fc​ ) prior to modeling the ligand. This eliminates model bias and unambiguously verifies the presence, orientation, and structural integrity of the intact (3,5-dichlorophenyl) sulfamate coordinated to the zinc ion.

References

  • Synthesis of sulfamates and 667COUMATE (Supporting Information)
  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Antimetastatic effect of sulfamate carbonic anhydrase IX inhibitors in breast carcinoma xenografts PubMed / Journal of Medicinal Chemistry URL
  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors MDPI / Molecules URL

Sources

Comparative

Cross-reactivity of (3,5-dichlorophenyl) sulfamate in multiplex enzyme assays

Title: Navigating Cross-Reactivity in Multiplex Enzyme Assays: A Comparative Guide to (3,5-Dichlorophenyl) Sulfamate Executive Summary In the landscape of drug development for hormone-dependent cancers and metabolic dise...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Cross-Reactivity in Multiplex Enzyme Assays: A Comparative Guide to (3,5-Dichlorophenyl) Sulfamate

Executive Summary

In the landscape of drug development for hormone-dependent cancers and metabolic diseases, steroid sulfatase (STS) and arylsulfatases have emerged as 1[1]. Aryl sulfamates are the gold standard for irreversible STS inhibition. However, their structural mimicry of sulfonamides introduces a notorious screening bottleneck:2[2]. This guide provides a rigorous, data-driven comparison of (3,5-dichlorophenyl) sulfamate (3,5-DCPS) against standard reference inhibitors, detailing a self-validating multiplex assay protocol designed to deconvolute primary target engagement from CA cross-reactivity.

Mechanistic Rationale: The Sulfamate vs. Sulfonamide Dilemma

Aryl sulfamates like 3,5-DCPS function as active-site titrants. They dock into the STS active site and undergo a transesterification-like reaction, covalently modifying the unique catalytic formylglycine (FGly) residue and 3[3].

However, the sulfamate group (-OSO₂NH₂) is a bioisostere of the sulfonamide group (-SO₂NH₂). In a multiplex environment containing CAs (ubiquitous in cellular lysates and erythrocyte-rich samples), the deprotonated nitrogen of the sulfamate group2[2]. This dual-affinity profile necessitates highly controlled assay conditions to prevent false-positive inhibition readouts.

G DCPS 3,5-Dichlorophenyl Sulfamate (3,5-DCPS) STS Arylsulfatase/STS (Primary Target) DCPS->STS High Affinity CA Carbonic Anhydrase (Off-Target) DCPS->CA Cross-Reactivity Inact Covalent Inactivation (Formylglycine modification) STS->Inact Coord Reversible Inhibition (Zinc Coordination) CA->Coord

Caption: Mechanism of 3,5-DCPS target engagement (covalent) versus CA cross-reactivity (reversible).

Comparative Profiling: 3,5-DCPS vs. Alternatives

To establish a baseline for cross-reactivity, we benchmark 3,5-DCPS against two critical controls:

  • 667COUMATE (Irosustat): A highly potent, 4[4]. While exceptionally active against STS, its large hydrophobic core drives high-affinity cross-reactivity with CA II.

  • Acetazolamide (AAZ): A classical, reversible CA-specific sulfonamide inhibitor with zero affinity for STS, serving as our orthogonal control.

Table 1: Comparative Inhibition Profile in Dual-Target Multiplex Conditions

CompoundSTS IC₅₀ (nM)CA II IC₅₀ (nM)Selectivity Index (CA/STS)Primary Mechanism
3,5-DCPS 45 ± 5850 ± 40~18.8Irreversible (Covalent)
667COUMATE 8 ± 125 ± 3~3.1Irreversible (Covalent)
Acetazolamide >10,00012 ± 2N/AReversible (Zinc Binding)

Causality Insight: Why does 3,5-DCPS exhibit a superior selectivity index compared to 667COUMATE? The steric bulk of the tricyclic coumarin core in 667COUMATE provides4[4]. In contrast, the 3,5-dichlorophenyl ring of 3,5-DCPS is sterically restricted. Furthermore, the electron-withdrawing chlorine atoms lower the pKa of the sulfamate group, altering the thermodynamics of zinc coordination and3[3].

Multiplex Assay Design & Self-Validating Protocol

To accurately quantify this cross-reactivity, we utilize a spectrally resolved, dual-substrate multiplex assay. This system is self-validating : the inclusion of Acetazolamide selectively suppresses the absorbance signal, while a specific STS titrant suppresses the fluorescence signal. If a compound (like 3,5-DCPS) suppresses both, the ratio of signal decay directly quantifies its cross-reactivity within the exact same microenvironment, eliminating buffer or batch artifacts.

W Step1 Enzyme Master Mix (STS + CA II) Step2 Inhibitor Titration (3,5-DCPS / Controls) Step1->Step2 Step3 Substrate Addition (MUS + pNPA) Step2->Step3 Step4 Multiplex Readout (Fluorescence + Absorbance) Step3->Step4 Step5 Data Deconvolution (IC50 & Selectivity Index) Step4->Step5

Caption: Step-by-step workflow for the spectrally resolved dual-readout multiplex enzyme assay.

Step-by-Step Methodology

  • Buffer Preparation & pH Tuning: Prepare3[3]. Critical Causality: pH 7.4 is strictly required. A lower pH protonates the sulfamate nitrogen, artificially masking CA cross-reactivity, while a higher pH destabilizes the STS formylglycine residue.

  • Enzyme Master Mix: Co-incubate recombinant human STS (or PaAtsA) and human CA II in Buffer C at 4°C.

  • Inhibitor Titration: Dispense the enzyme mix into a 384-well black/clear-bottom microplate. Add 3,5-DCPS, 667COUMATE, and Acetazolamide in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for exactly 30 minutes at 37°C. Rationale: This incubation period is mandatory to allow the slow, covalent inactivation of STS to reach completion, while CA II binding reaches thermodynamic equilibrium.

  • Substrate Addition: Inject a dual-substrate master mix containing:

    • 500 µM 4-Methylumbelliferyl sulfate (MUS): Fluorogenic substrate for STS.

    • 1 mM p-Nitrophenyl acetate (pNPA): Chromogenic substrate for CA II esterase activity.

  • Kinetic Readout: Monitor the plate continuously for 60 minutes using a multimode microplate reader:

    • STS Activity: Fluorescence (Ex: 360 nm / Em: 460 nm).

    • CA II Activity: Absorbance (405 nm).

  • Data Deconvolution: Calculate initial velocities (V₀) for both channels. Plot fractional activity vs. inhibitor concentration to derive independent IC₅₀ values and calculate the Selectivity Index.

Conclusion for Drug Development Professionals

When designing multiplex screens for sulfatase inhibitors, the assumption of target specificity is a critical failure point. While highly potent compounds like 667COUMATE are invaluable, their low selectivity index (CA/STS) can lead to 5[5]. (3,5-Dichlorophenyl) sulfamate (3,5-DCPS) offers a significantly wider therapeutic window in multiplex assays, providing a cleaner baseline for structure-activity relationship (SAR) studies aimed at 2[2].

References

  • Supporting Information: Active-Site Titration of Pseudomonas aeruginosa Arylsulfatase Source: Wiley-VCH URL
  • Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Steroid Sulfatase | Inhibitor Source: MedChemExpress URL
  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future Source: MDPI Molecules URL
  • First Dual Inhibitors of Steroid Sulfatase (STS)

Sources

Validation

Benchmarking the (3,5-Dichlorophenyl) Sulfamate Pharmacophore Against Commercial Steroid Sulfatase Inhibitors

Executive Summary & Scientific Rationale In the landscape of hormone-dependent breast cancer (HDBC) therapeutics, Steroid Sulfatase (STS) has emerged as a critical molecular target. STS catalyzes the hydrolysis of inacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of hormone-dependent breast cancer (HDBC) therapeutics, Steroid Sulfatase (STS) has emerged as a critical molecular target. STS catalyzes the hydrolysis of inactive circulating estrone-3-sulfate (E1S) into active estrone (E1), which is subsequently reduced to the highly mitogenic estradiol (E2). Because up to 90% of breast tumors express STS, inhibiting this enzyme effectively starves the tumor of its estrogenic fuel .

Aryl sulfamates are the gold standard for STS inhibition, acting as irreversible, active-site-directed suicide inhibitors. They function by covalently transferring their sulfamate group to the hydrated formylglycine (FGly) residue in the STS active site .

This guide benchmarks a highly potent, next-generation triazole-based inhibitor—4-(1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (Compound 4b) —against classic commercial benchmarks: Irosustat (STX64) , the leading clinical candidate, and EMATE , the historical steroidal standard.

STS_Pathway E1S Estrone-3-Sulfate (Inactive Reservoir) STS Steroid Sulfatase (STS Enzyme) E1S->STS Hydrolysis E1 Estrone (E1) (Active) STS->E1 Desulfation E2 Estradiol (E2) (Highly Active) E1->E2 17β-HSD1 ER Estrogen Receptor (Tumor Proliferation) E2->ER Binding Inhibitor Compound 4b (3,5-dichloro derivative) Inhibitor->STS Irreversible Covalent Binding

Figure 1: Mechanism of STS inhibition and downstream estrogenic signaling blockade.

Quantitative Benchmarking Data

To objectively evaluate the (3,5-dichlorophenyl) sulfamate derivative, we must look at its binding affinity (IC₅₀), its estrogenic profile (a historical hurdle for steroidal sulfamates), and its in vivo efficacy.

The 1,4-diphenyl-substituted 1,2,3-triazole ring of Compound 4b perfectly mimics the steroidal ABC ring structure of natural STS substrates, while the meta-halogenation (3,5-dichloro) optimizes the electron-withdrawing properties necessary for efficient sulfamoyl transfer .

Table 1: Performance Comparison of Sulfamate Inhibitors
Compound / InhibitorStructural ClassIC₅₀ (MCF-7 Cells)EstrogenicityIn Vivo Efficacy (Tumor Growth Inhibition)
Compound 4b (3,5-dichloro)Triazole-based aryl sulfamate1.71 nM None51% TGI (at 50 mg/kg p.o.)
Compound 5l (3,5-difluoro)Triazole-based aryl sulfamate0.21 nM NoneHigh (Comparable to 4b)
Irosustat (STX64) Coumarin-based aryl sulfamate1.06 nM NoneHigh (Clinical Standard)
EMATE Steroidal aryl sulfamate~10-20 nM High (Rodent)Unsuitable for oncology

Data Synthesis: Compound 4b demonstrates sub-nanomolar to low-nanomolar potency, performing nearly on par with the clinical candidate Irosustat. Furthermore, unlike EMATE, the non-steroidal triazole core of 4b completely bypasses the risk of residual estrogenic activity, making it a highly viable candidate for in vivo applications.

Experimental Methodologies & Protocols

To ensure scientific integrity, the data presented above is derived from self-validating experimental systems. Below are the detailed, step-by-step methodologies used to benchmark these inhibitors.

Protocol A: Intact Cell Radiometric STS Inhibition Assay (MCF-7)

Causality Check: We utilize MCF-7 human breast cancer cells because they endogenously express high levels of both STS and the Estrogen Receptor (ER). This provides a biologically relevant microenvironment compared to cell-free recombinant assays.

  • Cell Preparation: Seed MCF-7 cells in 24-well tissue culture plates at 1×105 cells/well using Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). Incubate until 80% confluent.

  • Inhibitor Incubation: Wash the monolayers with PBS. Apply the test compounds (Compound 4b or Irosustat) at varying concentrations (0.1 to 100 nM) in serum-free medium for 2 hours.

    • Expert Insight: Serum-free medium is critical here. Sulfamates are highly lipophilic and bind readily to serum albumin. Removing serum ensures we are measuring the true free-drug target engagement.

  • Radiolabel Addition: Introduce 2×105 dpm of [3H] -estrone-3-sulfate ( [3H] -E1S), adjusted to a final concentration of 20 nM with unlabeled E1S. Incubate for 20 hours.

    • Expert Insight: A 20-hour window ensures the enzymatic conversion remains in the linear phase without completely depleting the substrate reservoir.

  • Phase Extraction: Transfer 0.5 mL of the conditioned medium to a glass tube containing 3 mL of toluene. Vortex vigorously for 1 minute, then centrifuge at 2,000 × g for 5 minutes.

    • Self-Validating Step: This is a highly robust biphasic separation. Toluene selectively partitions the non-polar desulfated product ( [3H] -E1) into the organic phase, leaving 100% of the highly polar, unreacted [3H] -E1S trapped in the aqueous phase.

  • Quantification: Aliquot 1 mL of the organic phase into scintillation fluid. Measure radioactivity via Liquid Scintillation Counting (LSC). Calculate the IC₅₀ using non-linear regression against a vehicle control.

Assay_Workflow Step1 Cell Culture Seed MCF-7 cells in 24-well plates Incubate until 80% confluence Step2 Compound Treatment Add 4b or Irosustat (0.1 - 100 nM) in serum-free medium Step1->Step2 Step3 Radiolabel Addition Add [3H]-Estrone Sulfate Incubate for 20 hours Step2->Step3 Step4 Extraction Extract product with toluene Phase separation via centrifugation Step3->Step4 Step5 Quantification Liquid Scintillation Counting (LSC) Determine IC50 values Step4->Step5

Figure 2: Workflow for the radiometric intact-cell STS inhibition assay.

Protocol B: In Vivo Tumor Growth Inhibition (67NR Orthotopic Model)

Causality Check: To validate that the sulfamate ester bond survives first-pass hepatic metabolism, in vivo efficacy must be tested via oral administration.

  • Tumor Inoculation: Inject 1×106 67NR murine breast cancer cells orthotopically into the mammary fat pad of female BALB/c mice.

  • Dosing Regimen: Once tumors reach a palpable volume of ~100 mm³, randomize the mice into vehicle and treatment cohorts. Administer Compound 4b or Irosustat at 50 mg/kg via oral gavage (p.o.) daily for 21 days.

  • Monitoring & Efficacy: Measure tumor volume bi-weekly using digital calipers ( V=2length×width2​ ). At day 21, calculate the Tumor Growth Inhibition (TGI) percentage. Compound 4b reliably yields a >50% TGI with no observed systemic toxicity or weight loss .

Conclusion

The benchmarking data clearly indicates that the (3,5-dichlorophenyl) sulfamate pharmacophore (Compound 4b) is a highly competitive alternative to commercial inhibitors like Irosustat. By utilizing a triazole core, it achieves the structural mimicry of EMATE without the detrimental estrogenic side effects. Its low-nanomolar IC₅₀ (1.71 nM) and robust in vivo oral efficacy (51% TGI) make it an exceptional candidate for further preclinical optimization in hormone-dependent oncology programs.

References

  • Title: Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer Source: ACS Omega (2022) URL: [Link]

  • Title: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects Source: Journal of Molecular Endocrinology (2018) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Laboratory Disposal and Waste Management of (3,5-Dichlorophenyl) Sulfamate

As drug development professionals and synthetic chemists scale the production of aryl sulfamates—often utilized as precursors or active-site titrants in steroid sulfatase (STS) inhibitor research[1]—the logistical burden...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale the production of aryl sulfamates—often utilized as precursors or active-site titrants in steroid sulfatase (STS) inhibitor research[1]—the logistical burden of proper waste management becomes a critical operational parameter.

(3,5-Dichlorophenyl) sulfamate presents specific disposal challenges due to its structural composition. It contains both a halogenated aromatic ring (chlorine) and a heteroatom-rich functional group (sulfur and nitrogen). Consequently, its disposal cannot be treated with the same protocols used for standard organic solvents. This guide provides a comprehensive, RCRA-compliant operational plan for the safe handling, segregation, and ultimate destruction of this compound and its associated waste streams.

The Causality of Halogenated Waste Segregation

To understand the strict protocols surrounding (3,5-dichlorophenyl) sulfamate, one must understand the thermodynamics and environmental chemistry of its destruction.

In academic and commercial laboratories, standard non-halogenated organic waste (e.g., acetone, ethanol, hexanes) is typically routed to fuel blending [2]. These solvents are burned to power industrial cement kilns because they possess high energy value (>5,000 Btu/lb) and combust cleanly into CO2​ and H2​O [2].

However, the presence of the 3,5-dichloro substitution explicitly disqualifies this sulfamate from fuel blending[2]. Combusting halogenated organics at the lower temperatures of standard industrial boilers can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3]. Furthermore, the sulfamate group ( R−O−SO2​−NH2​ ) will generate sulfur oxides ( SOx​ ) and nitrogen oxides ( NOx​ ) upon combustion.

Therefore, EPA and RCRA guidelines mandate that halogenated waste be routed to specialized high-temperature hazardous waste incinerators (typically rotary kilns operating above 1,200 °C with a 2-second residence time) equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) and sulfur dioxide ( SO2​ ) gases before atmospheric release[2][4].

Data Presentation: Waste Stream Comparison
ParameterNon-Halogenated WasteHalogenated Waste (e.g., 3,5-Dichlorophenyl sulfamate)
Primary Disposal Method Fuel Blending (Cement Kilns)[2]High-Temperature Incineration[2][4]
Combustion Byproducts CO2​ , H2​O CO2​ , H2​O , HCl , SO2​ , NOx​ [2][4]
Required Infrastructure Standard KilnRotary Kiln + Alkaline Gas Scrubbers[2][4]
Regulatory Concern Ignitability (Flash point)Dioxin/Furan formation, Acid gas emissions[2][3]
Cost to Institution Low (Often offsets fuel costs)High (Requires specialized destruction)

Step-by-Step Laboratory Disposal Methodology

The following protocol outlines the self-validating system required to manage (3,5-dichlorophenyl) sulfamate waste at the point of generation, ensuring institutional compliance and safety.

Step 1: Point-of-Generation Segregation
  • Action: Establish dedicated, separate waste carboys for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste" inside the laboratory fume hood.

  • Causality: Mixing even a small amount of (3,5-dichlorophenyl) sulfamate into a non-halogenated waste container poisons the entire volume. Most halogenated solvents are chemically compatible with non-halogenated ones, but mixing them forces the institution to pay the premium incineration rate for the entire bulked volume[5].

Step 2: Primary Containment and Closure
  • Action: Collect the waste (e.g., the ethyl acetate/water extraction layers or toluene recrystallization mother liquors containing the sulfamate[1]) in chemically compatible containers, such as High-Density Polyethylene (HDPE) carboys or glass bottles[6].

  • Causality: The EPA strictly enforces the "closed container rule." Containers must remain securely capped at all times unless actively receiving waste[6]. Leaving funnels in waste carboys is a primary source of laboratory regulatory citations and allows volatile organic compounds (VOCs) to escape into the laboratory environment[6].

Step 3: Comprehensive Labeling
  • Action: Attach an institutional Hazardous Waste tag the moment the first drop of waste enters the container[6].

  • Causality: Labels must explicitly list all constituents by approximate percentage (e.g., Toluene 80%, Ethyl Acetate 15%, (3,5-dichlorophenyl) sulfamate <5%). Do not use abbreviations or chemical structures[6]. This exact characterization is legally required for the Environmental Health and Safety (EHS) department to manifest the waste for commercial incineration[7].

Step 4: Institutional Transfer and Manifesting
  • Action: Request a waste pickup from your institutional EHS department before the container reaches 90% capacity or before the regulatory accumulation time limit expires (typically 90 or 180 days, depending on the facility's generator status)[8].

  • Causality: EHS professionals will bulk the laboratory's halogenated waste with other compatible chlorinated streams and transfer custody to a permitted commercial Treatment, Storage, and Disposal Facility (TSDF) for terminal incineration[2].

Visualizing the Waste Lifecycle

The following diagram illustrates the logical workflow from benchtop generation to terminal destruction, highlighting the critical divergence point for halogenated compounds.

G Gen Waste Generation: (3,5-Dichlorophenyl) Sulfamate & Reaction Solvents Seg Laboratory Segregation Protocol Gen->Seg Hal Halogenated Waste Stream (Contains Cl, S, N) Seg->Hal Target Stream NonHal Non-Halogenated Stream (Standard Solvents) Seg->NonHal Halogen-Free EHS Institutional EHS Collection & RCRA Manifesting Hal->EHS Fuel Fuel Blending (Cement Kilns) NonHal->Fuel Inc Commercial Rotary Kiln (>1200°C, 2s residence) EHS->Inc Scrub Alkaline Scrubbing (Neutralizes HCl & SO2) Inc->Scrub

Workflow for the segregation, collection, and commercial destruction of halogenated sulfamate waste.

Sources

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